Glemanserin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNGJCOYCMDPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042624 | |
| Record name | MDL 11,939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107703-78-6, 132553-86-7 | |
| Record name | Glemanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107703-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glemanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glemanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL 11,939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107703-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLEMANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glemanserin mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Glemanserin
Introduction
This compound (developmental code: MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Developed as one of the first truly selective ligands for this receptor subtype, this compound has been a valuable tool in pharmacological research.[1] It served as a structural precursor for the development of volinanserin (MDL-100,907), a more potent and widely used fluorinated analog.[1] Although investigated clinically for the treatment of generalized anxiety disorder (GAD), this compound was ultimately found to be ineffective and was not brought to market.[1] This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action for this compound is competitive antagonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[2] As an antagonist, this compound binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin (5-hydroxytryptamine), and other agonists, thereby inhibiting the receptor's downstream signaling cascades.
Binding Affinity
This compound exhibits high affinity for the 5-HT2A receptor across different species, with binding constants (Ki) in the low nanomolar range. This high affinity underscores its potency as a receptor ligand.
Table 1: Binding Affinity (Ki) of this compound for the 5-HT2A Receptor
| Species | Receptor | Ki Value (nM) |
|---|---|---|
| Human | 5-HT2A | 2.5 |
| Rat | 5-HT2A | 2.89 |
| Rabbit | 5-HT2A | 0.54 |
Downstream Signaling Pathways
The 5-HT2A receptor is a key modulator of neuronal activity, and its signaling is complex. This compound's antagonism prevents the initiation of these cascades.
Inhibition of the Canonical Gq/PLC Pathway
The most well-characterized signaling pathway for the 5-HT2A receptor is the canonical Gq/11 pathway. Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).
-
DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
This compound blocks this entire sequence by preventing the initial receptor activation, thus inhibiting the production of IP3 and DAG and the subsequent mobilization of intracellular calcium and activation of PKC.
Effects on Other Signaling Pathways
The 5-HT2A receptor can also engage in non-canonical signaling, for instance, through β-arrestin pathways which can mediate G-protein independent effects. Some evidence suggests that this compound is an unbiased antagonist, blocking both G-protein dependent and other potential signaling routes. However, detailed studies characterizing the specific impact of this compound on the 5-HT2A-β-arrestin interactome are not extensively documented in the available literature.
Pharmacokinetics
While this compound underwent preclinical and early clinical development, comprehensive pharmacokinetic data is not publicly available. Preclinical studies in animal models are necessary to characterize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Typical Pharmacokinetic Parameters Investigated in Preclinical Models Note: Specific values for this compound are not available in the cited literature.
| Parameter | Description | Typical Preclinical Model |
|---|---|---|
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. | Rat, Dog, Monkey |
| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | Rat, Dog, Monkey |
| Cmax | The maximum observed plasma concentration of the drug. | Rat, Dog, Monkey |
| Tmax | The time at which Cmax is observed. | Rat, Dog, Monkey |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma. | Rat, Dog, Monkey |
| Clearance (CL) | The rate at which a drug is removed from the body. | Rat, Dog, Monkey |
| Primary Metabolic Route | The main enzymatic pathways responsible for drug metabolism (e.g., CYP450 enzymes). | Liver Microsomes, Hepatocytes |
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro assays.
Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates rich in the receptor (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor ligand labeled with a radioisotope, such as [3H]ketanserin.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Tris-HCl or HEPES buffer at physiological pH, containing appropriate salts.
-
Filtration System: A cell harvester with glass fiber filter plates (e.g., GF/B or GF/C) to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Methodology:
-
Incubation: Receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound are combined in assay buffer and incubated to allow binding to reach equilibrium (e.g., 20-30 minutes at room temperature).
-
Nonspecific Binding Control: A set of reactions containing a high concentration of a non-labeled standard antagonist (e.g., unlabeled ketanserin) is included to determine nonspecific binding.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filter plates. The filters are washed immediately with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/PLC pathway by quantifying the production of IP, a downstream product.
1. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Labeling Agent: myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.
-
Agonist: A known 5-HT2A agonist, such as serotonin or DOI.
-
Test Compound: this compound.
-
Stimulation Buffer: Assay medium containing LiCl, which blocks the degradation of inositol phosphates.
-
Purification System: Anion-exchange chromatography columns (e.g., Dowex resin) to separate IP from free inositol.
2. Methodology:
-
Cell Labeling: Cells are cultured overnight in a medium containing myo-[3H]inositol, which is incorporated into membrane phospholipids like PIP2.
-
Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound for a set period.
-
Agonist Stimulation: A fixed concentration of a 5-HT2A agonist is added to stimulate the Gq pathway, and the incubation continues.
-
Lysis: The reaction is terminated by aspirating the medium and adding an ice-cold lysis buffer (e.g., formic acid).
-
IP Purification: The cell lysates are applied to anion-exchange columns. The columns are washed, and the total [3H]inositol phosphates are eluted.
-
Quantification: The radioactivity of the eluate is measured by scintillation counting.
3. Data Analysis:
-
The ability of this compound to inhibit the agonist-induced IP accumulation is plotted against its concentration.
-
An IC50 value is determined, representing the concentration of this compound that blocks 50% of the agonist's effect. This value provides a functional measure of its antagonist potency.
Clinical Development for Generalized Anxiety Disorder (GAD)
This compound was advanced into clinical trials to evaluate its efficacy in treating Generalized Anxiety Disorder. The rationale for this indication likely stemmed from the role of the serotonergic system, and 5-HT2A receptors in particular, in modulating anxiety and stress circuits in the brain. However, the clinical trials ultimately demonstrated that this compound was not effective for this indication, and its development was subsequently halted.
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist with a well-defined in vitro mechanism of action. It competitively binds to the 5-HT2A receptor, primarily inhibiting the canonical Gq/PLC/IP3 signaling cascade. While it served as an important pharmacological research tool and a foundational molecule for the development of second-generation antagonists like volinanserin, its lack of clinical efficacy in generalized anxiety disorder prevented it from becoming a marketed therapeutic. The detailed study of its mechanism continues to provide valuable insights into the complex pharmacology of the 5-HT2A receptor system.
References
Glemanserin: A Technical Guide to its 5-HT2A Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (also known as MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the 5-HT2A receptor. This technical guide provides a comprehensive overview of the 5-HT2A antagonist properties of this compound, including its binding affinity, a summary of its in vivo effects, and detailed experimental protocols relevant to its characterization.
Core Properties of this compound at the 5-HT2A Receptor
This compound exhibits high affinity for the 5-HT2A receptor across multiple species. The quantitative binding data is summarized in the table below.
Data Presentation
Table 1: this compound (MDL 11,939) 5-HT2A Receptor Binding Affinities (Ki)
| Species | Ki (nM) | Reference |
| Human | 2.5 | [1][2] |
| Rat | 2.89 | [2] |
| Rabbit | 0.54 | [1][2] |
Note: While Ki values are readily available, specific IC50 or EC50 values from functional assays for this compound are not widely reported in publicly available literature.
In Vivo Pharmacology
In vivo studies have demonstrated the functional antagonism of 5-HT2A receptors by this compound. These studies highlight its potential to modulate physiological and behavioral processes mediated by this receptor.
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Locomotor Activity: this compound has been shown to suppress induced increases in locomotor activity in male mice, suggesting a role for 5-HT2A receptors in the modulation of motor behavior.
-
Stress and Anxiety: In a learned helplessness stress model in rats, administration of this compound before the stress protocol prevented the subsequent development of an exaggerated acoustic startle response and reduced body weight in a dose-dependent manner. This suggests a critical role for 5-HT2A receptor activation in the pathophysiological responses to stress. Furthermore, this compound was investigated in a clinical trial for generalized anxiety disorder, although it did not demonstrate significant anxiolytic effects in that particular study.
-
Fear Extinction: Infusion of this compound into the infralimbic cortex of male rats was observed to impair the extinction of contextual fear memory, indicating the involvement of 5-HT2A receptors in this learning process.
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by serotonin or other 5-HT2A agonists.
Canonical Gq/G11 Signaling Pathway
Caption: Canonical 5-HT2A Receptor Gq/G11 Signaling Pathway.
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize 5-HT2A receptor antagonists like this compound. These protocols are provided as a guide for researchers and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [3H]spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
-
Scintillation Cocktail.
Protocol:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
5-HT2A Agonist: Serotonin or another suitable 5-HT2A agonist.
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.
Protocol:
-
Cell Plating:
-
Plate the 5-HT2A expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of this compound (or vehicle control) to the wells.
-
Incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the plate reader's injector to add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response in the absence of the antagonist (0% inhibition) and in the presence of a saturating concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for a calcium mobilization assay.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its high binding affinity and demonstrated in vivo activity make it an important pharmacological tool for elucidating the complex roles of the 5-HT2A receptor in the central nervous system. The experimental protocols provided in this guide offer a foundation for the further investigation of this compound and other novel 5-HT2A receptor ligands.
References
Glemanserin: A Deep Dive into its 5-HT2A Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (MDL 11,939) is a potent and highly selective antagonist of the serotonin 5-HT2A receptor. Its discovery and characterization have been pivotal in elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Core Selectivity Profile: High Affinity and Specificity for the 5-HT2A Receptor
This compound exhibits a high affinity for the 5-HT2A receptor across multiple species, with Ki values in the low nanomolar range. It displays significant selectivity for the 5-HT2A receptor over the closely related 5-HT2C receptor, a critical attribute for a selective pharmacological tool.
Table 1: this compound Receptor Binding Affinities
| Target | Species | Ki (nM) | Assay Type | Reference |
| 5-HT2A Receptor | Human | 2.5 | Radioligand Binding | |
| Rat | 2.89 | Radioligand Binding | [1] | |
| Rabbit | 0.54 | Radioligand Binding | [1] | |
| 5-HT2C Receptor | Human | ~10,000 | Radioligand Binding | |
| Rabbit | 81.6 | Radioligand Binding |
Experimental Methodologies
The binding affinity of this compound to serotonin receptors has been primarily determined through radioligand binding assays. Below are the detailed protocols based on the foundational studies that characterized this compound.
5-HT2A and 5-HT2C Receptor Binding Assays (Aloyo and Harvey, 2000)
-
Receptor Source: Rabbit brain cortical membranes.
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Radioligand for 5-HT2A: [3H]MDL 100,907.
-
Radioligand for 5-HT2C: [3H]mesulergine (in the presence of spiperone to block 5-HT2A receptors).
-
Assay Procedure:
-
Rabbit cortical membranes were incubated with the respective radioligand and various concentrations of this compound.
-
The binding was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Signaling Pathways and Functional Implications
As a 5-HT2A receptor antagonist, this compound blocks the downstream signaling cascades initiated by the activation of this Gq/11-coupled receptor. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
By blocking this pathway, this compound can inhibit the various physiological and behavioral effects mediated by 5-HT2A receptor activation.
Experimental Workflow: Radioligand Binding Assay
The determination of this compound's binding affinity is a multi-step process that is fundamental to its pharmacological characterization.
Off-Target Selectivity
Conclusion
This compound is a cornerstone pharmacological tool for studying the 5-HT2A receptor. Its high affinity and selectivity, as demonstrated through rigorous radioligand binding assays, make it an invaluable agent for both in vitro and in vivo research. This guide provides the essential data and methodological background to support its effective use in advancing our understanding of 5-HT2A receptor pharmacology and its role in health and disease.
References
Glemanserin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Glemanserin (MDL-11,939), a potent and selective 5-HT2A receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, pharmacological data, and relevant experimental frameworks.
Chemical and Physical Data
This compound is a well-characterized molecule with the following identifiers:
| Identifier | Value |
| IUPAC Name | α-phenyl-1-(2-phenylethyl)-4-piperidine methanol[1][2] |
| CAS Number | 107703-78-6 (free base)[3] |
| 107703-79-7 (HCl salt) | |
| 162254-89-9 (oxalate) | |
| Molecular Formula | C₂₀H₂₅NO[1][2] |
| Molar Mass | 295.42 g/mol |
Pharmacological Profile
This compound is recognized as the first truly selective antagonist for the 5-HT2A receptor. Its high affinity for this receptor subtype has been quantified across various species.
| Parameter | Species | Value (nM) |
| Ki | Human | 2.5 |
| Rat | 2.89 | |
| Rabbit | 0.54 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). In its activated state, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway. Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
As an antagonist, this compound inhibits these agonist-induced downstream effects.
Figure 1. this compound's antagonistic action on the 5-HT2A receptor signaling pathway.
Experimental Protocols
While specific, detailed protocols for this compound are limited in publicly available literature, its evaluation follows standard methodologies for GPCR antagonists. Below is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM Clozapine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well microplate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]-Ketanserin, and diluted cell membranes.
-
Non-specific Binding: Add the non-specific binding control, [³H]-Ketanserin, and diluted cell membranes.
-
Competitive Binding: Add varying concentrations of this compound, [³H]-Ketanserin, and diluted cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand. Wash the filters with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Ketanserin) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a competitive radioligand binding assay to determine the Ki of this compound.
In Vivo Studies
This compound has been evaluated in vivo for its effects on the central nervous system. For instance, it has been shown to suppress the increase in locomotor activity, behavioral sensitization, and withdrawal symptoms induced by certain substances in mice. Although it was investigated for the treatment of generalized anxiety disorder in clinical trials, it was found to be ineffective and was not brought to market.
Conclusion
This compound remains a valuable tool for researchers studying the 5-HT2A receptor system due to its high selectivity. The information provided in this guide serves as a foundational resource for designing and conducting further research with this compound.
References
MDL 11,939 (Glemanserin): A Technical Guide to its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MDL 11,939, also known as Glemanserin, is a potent and orally active piperidine derivative characterized as a selective antagonist of the serotonin 5-HT2A receptor.[1] Developed as one of the first truly selective ligands for this receptor, it has been a valuable tool in neuropharmacological research.[1] Preclinical studies have demonstrated its efficacy in animal models of stress and pain, primarily through its modulation of serotonergic and dopaminergic systems.[2][3] Notably, MDL 11,939 exhibits unique receptor regulation properties, leading to an upregulation of 5-HT2A receptors after chronic administration, a characteristic that distinguishes it from many other antagonists. Despite promising preclinical data suggesting anxiolytic potential, a clinical trial in patients with Generalized Anxiety Disorder (GAD) did not demonstrate significant efficacy compared to placebo. This whitepaper provides an in-depth review of the mechanism of action, pharmacological effects, and key experimental findings related to MDL 11,939.
Mechanism of Action
Receptor Binding Profile
MDL 11,939 displays high affinity and selectivity for the 5-HT2A receptor. Its binding affinity (Ki) is significantly greater for the 5-HT2A subtype compared to the 5-HT2C subtype and other non-5-HT2 receptors. This selectivity has been confirmed across multiple species, including rabbit, human, and rat.
| Receptor Subtype | Species | Binding Affinity (Ki) in nM | Reference(s) |
| 5-HT2A | Rabbit | 0.54 | |
| Human | 2.5 | ||
| Rat | 2.89 | ||
| 5-HT2C | Rabbit | 81.6 | |
| Human | ~10,000 |
Post-Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway. Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC).
MDL 11,939 acts as a neutral antagonist , effectively blocking this Gαq/11-mediated pathway by preventing agonist binding. Unlike inverse agonists, which reduce the constitutive activity of the receptor, neutral antagonists like MDL 11,939 do not affect the receptor's basal signaling state. This is supported by findings where MDL 11,939 blocks the effects of both agonists and inverse agonists on receptor regulation.
Pharmacological Effects (Preclinical)
MDL 11,939 has been evaluated in various animal models to determine its effects on behavior and neurochemistry.
Effects on Stress and Anxiety-Like Behaviors
In a rat model of learned helplessness, inescapable stress (restraint and tail shock) led to a long-lasting increase in the acoustic startle response (ASR) and reduced body weight. Pre-treatment with MDL 11,939 30 minutes before the stress protocol dose-dependently prevented both the elevated ASR and the reduction in body weight. This suggests that 5-HT2A receptor activation is critically involved in the pathophysiological responses to severe stress.
Analgesic Effects
The analgesic properties of MDL 11,939 were investigated in several mouse pain models.
-
Visceral Pain: Intraperitoneal (i.p.) administration of MDL 11,939 (0.25, 0.5, 1.0 mg/kg) significantly reduced the number of writhes induced by acetic acid in a dose-dependent manner.
-
Acute and Neuropathic Pain: In models of acute incisional pain and chronic constriction injury (CCI) of the sciatic nerve, MDL 11,939 (0.5 mg/kg, i.p.) significantly increased the thermal withdrawal latency, indicating a reduction in pain sensitivity.
These findings suggest that 5-HT2A receptor antagonism may be a viable strategy for treating different pain modalities.
Effects on Neurotransmitter Systems
Studies using in vivo microdialysis in rats have shown that 5-HT2A receptors in the medial prefrontal cortex (mPFC) modulate dopamine release. Intracortical administration of MDL 11,939 attenuated the increase in dopamine release induced by both systemic 5-HT2A agonist administration and mild stress. This indicates that cortical 5-HT2A receptors exert a facilitatory influence on evoked dopamine release from the mesocortical system.
Unique Effects on Receptor Regulation
Contrary to the typical downregulation seen with many antagonists, chronic administration of MDL 11,939 in rabbits resulted in a significant upregulation of 5-HT2A receptor density in the cortex. This increase in receptor number was shown to have functional consequences; rabbits treated chronically with MDL 11,939 displayed an enhanced behavioral response (head bobs) to a 5-HT2A agonist challenge compared to controls. The time course of receptor upregulation directly correlated with the potentiation of the behavioral response, establishing a clear link between receptor density and functional status.
Clinical Pharmacology
The promising anxiolytic-like effects in preclinical stress models led to the investigation of MDL 11,939 for the treatment of Generalized Anxiety Disorder (GAD).
Efficacy Trial in Generalized Anxiety Disorder
A single-blind, placebo-controlled pilot study was conducted in 72 male outpatients meeting DSM-III-R criteria for GAD. Following a one-week placebo lead-in, patients were randomized to receive either MDL 11,939 (32 mg, three times daily) or a placebo for six weeks.
Results: At the end of the 6-week treatment period, the MDL 11,939 group showed a 7.2-point (30%) mean decrease in scores on the Hamilton Rating Scale for Anxiety (HAM-A). The placebo group showed a 5.7-point (23%) decrease. This difference between the active treatment and placebo groups was not statistically significant (p > 0.05). The compound was well-tolerated, with a similar incidence of adverse events as placebo.
Conclusion: Despite a strong preclinical rationale, MDL 11,939 did not demonstrate significant anxiolytic effects in this clinical population at the dose tested.
Summary of Key Studies & Data
| Study Focus | Model / Population | Dosage / Treatment | Key Quantitative Findings | Conclusion | Reference(s) |
| Stress | Learned Helplessness (Rats) | 0.5-2.0 mg/kg, i.p. | Dose-dependently prevented stress-induced elevation of acoustic startle response and body weight loss. | 5-HT2A antagonism is protective against behavioral and physiological consequences of severe stress. | |
| Anxiety | Generalized Anxiety Disorder (Humans) | 32 mg, t.i.d. for 6 weeks | 7.2-point HAM-A score reduction vs. 5.7-point for placebo (Not significant, p>0.05). | Failed to demonstrate significant anxiolytic efficacy in patients with GAD. | |
| Pain | Acetic Acid Writhing (Mice) | 0.25-1.0 mg/kg, i.p. | Dose-dependently reduced the number of writhes. | Possesses analgesic properties against visceral pain. | |
| Receptor Regulation | Chronic Dosing (Rabbits) | 10 µmol/kg daily for 8 days | Significantly increased cortical 5-HT2A receptor density; correlated (r=0.95) with increased agonist-induced head bobs. | Chronic blockade with MDL 11,939 leads to functional upregulation of 5-HT2A receptors. |
Conclusion
MDL 11,939 is a highly selective 5-HT2A receptor neutral antagonist that has served as a critical research tool for elucidating the role of this receptor in the central nervous system. Its pharmacological profile is defined by potent antagonism of the Gq/11 pathway, leading to significant effects in preclinical models of stress and pain. The compound's unique ability to upregulate 5-HT2A receptors with chronic use provides important insights into receptor pharmacology and homeostatic mechanisms. However, the translation of its anxiolytic-like effects from animal models to clinical efficacy in Generalized Anxiety Disorder was unsuccessful, highlighting the complexities of drug development for psychiatric disorders. Future research may leverage the distinct properties of MDL 11,939 to further explore the nuanced roles of 5-HT2A receptor signaling in neuropsychiatric and pain-related conditions.
Appendix: Detailed Experimental Protocols
A.1 Learned Helplessness Stress Model (Jia et al., 2009)
-
Objective: To determine if 5-HT2A receptor blockade during stress could prevent subsequent behavioral and physiological abnormalities.
-
Subjects: Male Sprague-Dawley rats.
-
Protocol Workflow:
-
Drug Administration: MDL 11,939 was dissolved in saline and administered via intraperitoneal (i.p.) injection 30 minutes prior to the stress session each day for three consecutive days.
-
Stress Procedure: Animals were subjected to a protocol of restraint and inescapable tail shock for three days.
-
Outcome Measures: Body weight was monitored, and the acoustic startle response (ASR) was measured after the stress protocol to assess for lasting behavioral changes.
A.2 Generalized Anxiety Disorder Clinical Trial (Sramek et al., 1995)
-
Objective: To assess the anxiolytic efficacy of MDL 11,939 in patients with GAD.
-
Study Design: Randomized, single-blind, placebo-controlled pilot study.
-
Participants: 72 healthy male outpatients (ages 18-65) meeting DSM-III-R criteria for GAD.
-
Treatment Protocol:
-
Lead-in: 1-week single-blind placebo lead-in period.
-
Randomization: Patients were randomized to receive either MDL 11,939 (N=37) or placebo (N=35).
-
Dosing: MDL 11,939 was administered at a dose of 32 mg three times daily (t.i.d.) for 6 weeks.
-
-
Primary Outcome Measure: The change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A).
-
Safety Assessment: Incidence of adverse events was monitored throughout the study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the preferential involvement of 5-HT2A serotonin receptors in stress- and drug-induced dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Glemanserin: A Technical Whitepaper on a First-Generation 5-HT2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin (MDL 11,939) is a potent and selective antagonist of the serotonin 5-HT2A receptor. As one of the earliest identified selective ligands for this receptor, it has been a valuable pharmacological tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Quantitative data are presented in structured tables for clarity, and critical experimental and signaling workflows are visualized using diagrams to facilitate understanding.
Introduction
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system, implicated in a range of neuropsychiatric disorders including schizophrenia, depression, and anxiety. This compound, also known as MDL 11,939, emerged as a pioneering selective antagonist for this receptor, paving the way for the development of subsequent generations of 5-HT2A targeted therapeutics. This document serves as a comprehensive technical resource on this compound, detailing its binding affinity, functional antagonism, and the experimental frameworks used to establish its pharmacological identity.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the 5-HT2A receptor. Its pharmacological profile has been primarily characterized through in vitro binding and functional assays.
Binding Affinity and Selectivity
The binding affinity of this compound is typically determined by radioligand binding assays, where it competes with a radiolabeled ligand, such as [³H]ketanserin, for binding to the 5-HT2A receptor. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.
| Receptor | Species | Kᵢ (nM) | Reference |
| 5-HT₂A | Human | 2.5 | [1] |
| Rat | 2.89 | [1] | |
| Rabbit | 0.54 | [1] | |
| 5-HT₂C | Human | ~10,000 | [2] |
| Rabbit | 81.6 | [2] |
Functional Antagonism
This compound acts as a neutral antagonist at the 5-HT2A receptor. This means it binds to the receptor and blocks the action of agonists without affecting the receptor's basal or constitutive activity. This is in contrast to inverse agonists, which reduce the basal activity of the receptor. Evidence suggests that chronic administration of this compound (MDL 11,939) does not lead to a downregulation of 5-HT2A receptor levels, a characteristic often associated with neutral antagonists. Furthermore, it has been used experimentally to block the effects of inverse agonists on Gαi1 signaling, further supporting its classification as a neutral antagonist.
Key Signaling Pathways
The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins, initiating a downstream signaling cascade. This compound, by blocking agonist binding, inhibits the activation of these pathways.
Experimental Protocols
The following sections detail representative protocols for the in vitro characterization of this compound.
Radioligand Binding Assay ([³H]ketanserin)
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
[³H]ketanserin (Radioligand).
-
This compound (Test compound).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Plate Preparation: Add assay buffer, cell membranes, and varying concentrations of this compound to the wells of a 96-well plate.
-
Radioligand Addition: Add a fixed concentration of [³H]ketanserin to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
References
Glemanserin: A Technical Guide to its Role in Serotonin 5-HT2A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin, also known by its developmental code MDL 11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] As one of the first truly selective ligands for the 5-HT2A receptor, this compound has been a pivotal tool in advancing our understanding of the physiological and pathological roles of this receptor subtype.[2] Its development paved the way for the creation of even more potent and selective 5-HT2A antagonists, such as volinanserin (MDL 100,907).[2]
This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in delineating 5-HT2A receptor signaling pathways, and detailed methodologies for its characterization. The information presented is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their exploration of the serotonin system.
Mechanism of Action and Selectivity
This compound functions as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin but does not activate the receptor. Its high affinity for the 5-HT2A receptor allows it to effectively block the downstream signaling cascades initiated by serotonin or other 5-HT2A agonists.
Recent studies have further classified this compound as a neutral antagonist . This distinction is critical as it indicates that this compound does not alter the basal or constitutive activity of the 5-HT2A receptor. It specifically blocks the action of agonists without affecting the receptor's intrinsic activity.
The selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2C receptor, has been a key factor in its utility as a research tool.
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | |
| Rat | 2.89 | ||
| Rabbit | 0.54 | ||
| 5-HT2C | Human | ~10,000 | |
| Rabbit | 81.6 |
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. This compound, as an antagonist, blocks the initiation of this cascade by preventing agonist-induced conformational changes in the receptor.
Canonical Gq/11 Signaling Pathway
Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound blocks this entire sequence of events by preventing the initial receptor activation.
This compound's antagonism of the 5-HT2A Gq/11 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the 5-HT2A receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Objective: To quantify the affinity of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: [³H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.
-
Test Compound: this compound (MDL 11,939).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist, such as spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and recentrifugation, then resuspend in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]Ketanserin at a concentration near its Kd (e.g., 0.5 nM).
-
150 µL of the membrane preparation (typically 50-100 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to block agonist-induced production of inositol phosphates, a key downstream event in the Gq/11 signaling pathway.
Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated IP accumulation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Labeling Medium: Inositol-free medium containing [³H]myo-inositol.
-
Stimulation Buffer: Assay buffer containing lithium chloride (LiCl, typically 10 mM) to inhibit inositol monophosphatase.
-
Agonist: Serotonin or another 5-HT2A agonist.
-
Test Compound: this compound.
-
Lysis Buffer: 0.1 M HCl.
-
Anion Exchange Chromatography Columns: To separate the different inositol phosphates.
-
Scintillation Counter and Cocktail.
Protocol:
-
Cell Culture and Labeling: Plate the cells in 24-well plates and grow to near confluency. Replace the medium with labeling medium and incubate for 24-48 hours to allow for the incorporation of [³H]myo-inositol into the cell membranes.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add the 5-HT2A agonist (at a concentration that produces a submaximal response, e.g., EC80) to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
IP Separation: Neutralize the cell lysates and apply them to anion exchange columns. Elute the total inositol phosphates with a high salt buffer.
-
Detection: Add the eluate to scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of radioactivity (representing total IPs) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Flux Assay
This is another functional assay that measures the transient increase in intracellular calcium following 5-HT2A receptor activation.
Objective: To measure the ability of this compound to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin.
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With the capability for kinetic reads and automated injection.
Protocol:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Addition: Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Agonist Injection: Use the plate reader's injector to add a pre-determined concentration of serotonin to the wells.
-
Data Recording: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the response in the absence of this compound (0% inhibition) and in the presence of a saturating concentration of a known antagonist (100% inhibition). Plot the normalized response against the log concentration of this compound to determine the IC50.
Conclusion
This compound remains a valuable pharmacological tool for the investigation of the 5-HT2A receptor. Its high potency and selectivity allow for the precise interrogation of 5-HT2A-mediated signaling pathways and their role in both normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel ligands targeting the serotonin system.
References
Glemanserin's Binding Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Glemanserin (also known as MDL 11,939) for serotonin (5-hydroxytryptamine, 5-HT) receptors. This compound is recognized as a potent and highly selective antagonist of the 5-HT2A receptor, a key target in the research and development of treatments for various neuropsychiatric disorders.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for the 5-HT2A receptor across different species. Its selectivity for the 5-HT2A subtype over other serotonin receptors is a defining characteristic. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
The binding affinity data for this compound at the 5-HT2A receptor is summarized in the table below.
| Receptor Subtype | Species | Ki (nM) |
| 5-HT2A | Human | 2.5[1][2] |
| 5-HT2A | Rat | 2.89[1][2] |
| 5-HT2A | Rabbit | 0.54[1] |
This compound is noted for its high selectivity for the 5-HT2A receptor. While comprehensive quantitative data for all other 5-HT receptor subtypes is not extensively published, studies on related selective 5-HT2A antagonists often demonstrate significantly lower affinity (over 100-fold) for other subtypes like 5-HT2B and 5-HT2C. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity (Ki) for the 5-HT2A receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to displace a known radiolabeled ligand from the receptor.
Objective:
To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor. Alternatively, membrane preparations from rat frontal cortex can be used.
-
Radioligand: [³H]Ketanserin, a well-characterized 5-HT2A receptor antagonist. A typical concentration used is 0.5 nM.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 1 µM) of unlabeled Ketanserin or another potent 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter material.
-
Scintillation Counter: For measuring the radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). A typical concentration for the assay is 70 µg of protein per well.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate.
-
Total Binding Wells: Add assay buffer, the membrane preparation, and the radioligand ([³H]Ketanserin).
-
Non-specific Binding (NSB) Wells: Add the NSB agent, the membrane preparation, and the radioligand.
-
Competition Wells: Add the diluted this compound solutions (typically in a range of concentrations), the membrane preparation, and the radioligand.
-
-
Incubation:
-
Incubate the plate for a specified period, for example, 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) from the NSB wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]Ketanserin).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, blocking its canonical signaling pathway. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Activation of this pathway leads to a cascade of intracellular events.
The diagram below outlines this signaling cascade and indicates the point of inhibition by this compound.
Caption: 5-HT2A receptor signaling pathway and this compound's antagonism.
References
Methodological & Application
Glemanserin (MDL 11,939) in a Mouse Model of Morphine-Induced Behavioral Sensitization and Withdrawal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Glemanserin (MDL 11,939), a potent and selective 5-HT2A receptor antagonist, in a mouse model of morphine-induced behavioral sensitization and withdrawal. The following protocols are based on established research and are intended to guide the design and execution of similar preclinical studies.
Introduction
Opioid addiction is a significant public health concern, and understanding the neurobiological mechanisms underlying opioid dependence and withdrawal is crucial for the development of effective therapeutic interventions. The serotonin (5-HT) system, particularly the 5-HT2A receptor, has been implicated in the modulation of opioid-related behaviors. This compound, by selectively blocking the 5-HT2A receptor, presents a promising pharmacological tool to investigate these pathways and as a potential therapeutic agent.
In vivo studies in mouse models have demonstrated that this compound can suppress the increase in locomotor activity, behavioral sensitization, and withdrawal symptoms induced by morphine.[1][2][3][4] This document provides detailed protocols for these key experiments and summarizes the quantitative findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in a mouse model of morphine dependence.
Table 1: this compound Dosage and Administration
| Parameter | Details |
| Compound | This compound (MDL 11,939) |
| Dosage | 0.5 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Vehicle | Saline |
| Animal Model | Male C57BL/6 mice |
Table 2: Effect of this compound on Morphine-Induced Hyperactivity
| Treatment Group | Locomotor Activity (Distance Traveled in cm) | Immobility Time (s) |
| Vehicle + Saline | Baseline | Baseline |
| Vehicle + Morphine (5 mg/kg) | Increased | Decreased |
| This compound (0.5 mg/kg) + Morphine (5 mg/kg) | Significantly reduced compared to Vehicle + Morphine | Significantly increased compared to Vehicle + Morphine |
Table 3: Effect of this compound on the Expression of Morphine-Induced Behavioral Sensitization
| Treatment Group (Day 9 Challenge) | Locomotor Activity (Distance Traveled in cm) | Immobility Time (s) |
| Vehicle + Saline | Baseline | Baseline |
| Vehicle + Morphine (10 mg/kg) | Significantly Increased | Significantly Decreased |
| This compound (0.5 mg/kg) + Morphine (10 mg/kg) | Significantly reduced compared to Vehicle + Morphine | Significantly increased compared to Vehicle + Morphine |
Table 4: Effect of this compound on Naloxone-Precipitated Morphine Withdrawal Symptoms
| Treatment Group | Locomotor Activity (Distance Traveled in cm) | Immobility Time (s) |
| Vehicle + Naloxone | Increased | Decreased |
| This compound (0.5 mg/kg) + Naloxone | Significantly reduced compared to Vehicle + Naloxone | Significantly increased compared to Vehicle + Naloxone |
Experimental Protocols
Protocol 1: Morphine-Induced Hyperactivity
Objective: To assess the effect of this compound on the acute hyperlocomotor effects of morphine.
Materials:
-
Male C57BL/6 mice
-
This compound (MDL 11,939)
-
Morphine hydrochloride
-
Saline (0.9% NaCl)
-
Open field activity chambers
Procedure:
-
Habituate mice to the open field chambers for 30 minutes daily for 3 consecutive days.
-
On the test day, administer this compound (0.5 mg/kg, i.p.) or vehicle (saline).
-
20 minutes after this compound/vehicle administration, inject morphine (5 mg/kg, s.c.) or saline.
-
Immediately place the mice in the open field chambers and record locomotor activity (distance traveled and immobility time) for 60 minutes.
Protocol 2: Morphine-Induced Behavioral Sensitization
Objective: To determine if this compound can suppress the expression of established morphine-induced behavioral sensitization.
Materials:
-
Male C57BL/6 mice
-
This compound (MDL 11,939)
-
Morphine hydrochloride
-
Saline (0.9% NaCl)
-
Open field activity chambers
Procedure:
-
Induction Phase (Days 1-3): Administer morphine (10 mg/kg, s.c.) twice daily for 3 days.
-
Abstinence Phase (Days 4-8): Leave the mice undisturbed in their home cages.
-
Expression Test (Day 9):
-
Administer this compound (0.5 mg/kg, i.p.) or vehicle.
-
20 minutes later, administer a challenge dose of morphine (10 mg/kg, s.c.).
-
Immediately place the mice in the open field chambers and record locomotor activity for 60 minutes.
-
Protocol 3: Naloxone-Precipitated Morphine Withdrawal
Objective: To evaluate the effect of this compound on the physical symptoms of morphine withdrawal precipitated by an opioid antagonist.
Materials:
-
Male C57BL/6 mice
-
This compound (MDL 11,939)
-
Morphine hydrochloride
-
Naloxone hydrochloride
-
Saline (0.9% NaCl)
-
Observation chambers
Procedure:
-
Morphine Dependence Induction (Days 1-7): Administer increasing doses of morphine s.c. twice daily for 7 days (Day 1: 10 mg/kg, Day 2: 20 mg/kg, ..., Day 7: 70 mg/kg).
-
Withdrawal Precipitation (Day 7):
-
2.5 hours after the final morphine injection, administer this compound (0.5 mg/kg, i.p.) or vehicle.
-
15 minutes later, administer naloxone (5.0 mg/kg, s.c.) to precipitate withdrawal symptoms.
-
Immediately place the mice in the observation chambers and record locomotor activity and immobility for 30 minutes.[2]
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in morphine dependence.
Experimental Workflow
Caption: Experimental workflows for behavioral sensitization and withdrawal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glemanserin in Cultured Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin, also known as MDL 11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] It exhibits high affinity for the human 5-HT2A receptor and displays significant selectivity over the 5-HT2C receptor.[1] this compound acts as a neutral antagonist, meaning it binds to the receptor without initiating a biological response and blocks the activity of agonists.[4] Developed as the first truly selective 5-HT2A ligand, it has been a valuable tool in neuroscience research, although it was not ultimately marketed for clinical use in generalized anxiety disorder.
These application notes provide a comprehensive guide for the use of this compound in cultured cell lines, including its pharmacological data, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
Table 1: this compound (MDL 11,939) Binding Affinity (Ki)
| Receptor Subtype | Species | Ki (nM) |
| 5-HT2A | Human | 2.5 |
| 5-HT2C | Human | ~10,000 |
| 5-HT2A | Rabbit | 0.54 |
| 5-HT2C | Rabbit | 81.6 |
| 5-HT2A | Rat | 2.89 |
Signaling Pathway
This compound exerts its effects by blocking the canonical signaling pathway of the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by an agonist like serotonin, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cultured cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cultured cells (e.g., HEK293, CHO, or a cell line of interest)
-
Complete culture medium
-
This compound (MDL 11,939)
-
Vehicle (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Functional Antagonism Assay (Intracellular Calcium Mobilization)
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.
Workflow:
Caption: Workflow for the calcium mobilization assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Complete culture medium
-
This compound (MDL 11,939)
-
5-HT2A receptor agonist (e.g., Serotonin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Assay Measurement: a. Place the plate in the fluorescence plate reader. b. Add the this compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes). c. Establish a baseline fluorescence reading. d. Inject the 5-HT2A agonist into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes from cells expressing the 5-HT2A receptor
-
This compound (MDL 11,939)
-
Radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin)
-
Non-specific binding control (e.g., unlabeled ketanserin at a high concentration)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation vials and cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer. For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log of the this compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. MDL 11,939 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Glemanserin Protocol for 5-HT2A Receptor Binding Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (MDL-11,939) is a potent and selective antagonist of the 5-HT2A receptor, a key target in the research and development of treatments for various neuropsychiatric disorders.[1][2] This document provides detailed application notes and a comprehensive protocol for conducting a 5-HT2A receptor binding assay using this compound as a competitor against a radiolabeled ligand. The protocol is designed for researchers in pharmacology, neuroscience, and drug discovery to accurately determine the binding affinity of this compound and other test compounds for the 5-HT2A receptor.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol.[3][4] Dysregulation of the 5-HT2A receptor system has been implicated in the pathophysiology of conditions such as schizophrenia and anxiety.[5] this compound's high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for in vitro characterization of this important drug target.
Data Presentation
This compound Binding Affinity (Ki)
| Species | Receptor | Ki (nM) | Reference |
| Human | 5-HT2A | 2.5 | |
| Rat | 5-HT2A | 2.89 | |
| Rabbit | 5-HT2A | 0.54 |
Commonly Used Radioligands for 5-HT2A Receptor Binding Assays
| Radioligand | Type | Typical Kd (nM) | Receptor Source | Reference |
| [3H]Ketanserin | Antagonist | 2.0 | Rat Frontal Cortex | |
| [3H]Ketanserin | Antagonist | 1.1 | Human 5-HT2A in NIH 3T3 cells | |
| [3H]-5-HT | Agonist | 1.3 | Human 5-HT2A in NIH 3T3 cells | |
| [3H]-DOB | Partial Agonist | 0.8 | Human 5-HT2A in NIH 3T3 cells |
Experimental Protocols
Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay
This protocol describes the determination of the binding affinity of this compound by measuring its ability to displace a radiolabeled antagonist, such as [3H]Ketanserin, from the 5-HT2A receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: [3H]Ketanserin (Specific Activity: 60-90 Ci/mmol).
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM Mianserin or 10 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., Millipore MultiScreen with GF/B filters).
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
If using cultured cells, harvest the cells and homogenize them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 70-165 µ g/well . Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and the membrane suspension.
-
Non-specific Binding: Add assay buffer, [3H]Ketanserin, the non-specific binding control (e.g., 10 µM Mianserin), and the membrane suspension.
-
This compound Competition: Add assay buffer, [3H]Ketanserin, varying concentrations of this compound (e.g., 10 concentrations ranging from 0.01 nM to 1 µM), and the membrane suspension.
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined experimentally.
-
-
Filtration:
-
Pre-soak the filter plate wells with a solution like 0.5% polyethyleneimine for about 2 hours to reduce non-specific binding of the radioligand to the filter.
-
Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash each well with multiple volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate in the dark.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) from the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor canonical signaling pathway.
Experimental Workflow for 5-HT2A Receptor Binding Assay
Caption: Workflow for a 5-HT2A radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Glemanserin: Application Notes and Protocols for Functional Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[1][2] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[3] Due to its role in various physiological and pathological processes, the 5-HT2A receptor is a significant target for therapeutic intervention in neuropsychiatric disorders.
These application notes provide detailed protocols for two key functional cell-based assays—the calcium flux assay and the inositol phosphate accumulation assay—to characterize the antagonist activity of this compound at the 5-HT2A receptor.
Data Presentation
The following tables summarize the binding affinity and functional potency of this compound at the 5-HT2A receptor.
| Table 1: this compound Binding Affinity (Ki) at 5-HT2A Receptors | |
| Species | Ki (nM) |
| Human | 2.5[1][2] |
| Rat | 2.89 |
| Rabbit | 0.54 |
| Table 2: this compound Functional Antagonism at 5-HT2A Receptors | |
| Functional Assay | Potency (IC50/pA2) |
| Calcium Flux Assay | Data not currently available in the public domain. |
| Inositol Phosphate Accumulation Assay | Data not currently available in the public domain. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the 5-HT2A receptor signaling pathway and the general experimental workflows for assessing the antagonist activity of this compound.
Experimental Protocols
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following the stimulation of the 5-HT2A receptor with an agonist. This compound, as an antagonist, will inhibit this agonist-induced calcium release in a concentration-dependent manner.
Materials:
-
Cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK293, CHO)
-
Black, clear-bottom 96-well or 384-well microplates
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Serotonin (5-HT) stock solution (in water or assay buffer)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Prepare the 5-HT agonist solution at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition. The final concentration of 5-HT will depend on the cell line and receptor expression level.
-
-
Antagonist Pre-incubation:
-
After the dye loading incubation, carefully aspirate the dye solution and wash the cells once with assay buffer.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's injector to add the EC80 concentration of the 5-HT agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control antagonist or no agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates (specifically IP1, a stable downstream metabolite of IP3) following receptor activation. This compound will inhibit the agonist-induced accumulation of IP1. This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cells stably expressing the human 5-HT2A receptor
-
White, solid-bottom 96-well or 384-well microplates
-
Cell culture medium
-
Stimulation buffer (provided with the HTRF kit)
-
This compound stock solution (in DMSO)
-
Serotonin (5-HT) stock solution
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 Cryptate antibody)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into white microplates and grow to near confluency.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Prepare the 5-HT agonist solution in the stimulation buffer at various concentrations to generate a dose-response curve in the presence and absence of the antagonist.
-
-
Antagonist Pre-incubation and Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions or vehicle to the wells.
-
Immediately add the 5-HT agonist to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate) in lysis buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) x 10,000.
-
To determine the IC50, plot the HTRF ratio against the log of this compound concentration in the presence of a fixed concentration of 5-HT (e.g., EC80).
-
For a Schild analysis to determine the pA2 value, generate full agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios can then be used to construct a Schild plot. A slope of 1 is indicative of competitive antagonism.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to functionally characterize this compound as a 5-HT2A receptor antagonist in cell-based assays. By employing these methodologies, scientists can obtain robust and reproducible data on the potency and mechanism of action of this compound, facilitating its further investigation in drug discovery and development.
References
Glemanserin (MDL-11,939): Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin, also known by its developmental code MDL-11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Its high affinity and selectivity have made it a valuable tool in neuroscience research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo experiments, with a focus on rodent models. Detailed protocols for preparation and administration are included to ensure reproducible and reliable experimental outcomes.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor, is widely distributed throughout the central nervous system and is implicated in a range of functions, including cognition, mood, and perception. Dysregulation of 5-HT2A receptor signaling has been associated with various neuropsychiatric disorders. This compound's ability to selectively block this receptor allows for the elucidation of its specific contributions to behavior and disease pathophysiology. This document serves as a practical guide for the effective use of this compound in in vivo research settings.
Data Presentation: Dosage and Administration of this compound
The following table summarizes the reported dosages and administration routes for this compound (MDL-11,939) in common laboratory animal models. It is crucial to note that the optimal dose may vary depending on the specific experimental paradigm, the animal strain, and the desired biological effect.
| Animal Model | Dosage Range | Administration Route | Vehicle | Experimental Context | Reference |
| Mouse | 0.25 - 1.0 mg/kg | Intraperitoneal (i.p.) | Saline | Analgesic effects in visceral and neuropathic pain models | [1] |
| Rat | 0.1 - 0.3 µg | Intracerebral Infusion (infralimbic cortex) | Not specified | Fear extinction | |
| Rat | Dose-dependent | Not specified | Not specified | Prevention of exaggerated acoustic startle response | [2][3] |
Note: When dissolving this compound, particularly for higher concentrations or different administration routes, the use of a small amount of a solubilizing agent like Dimethyl sulfoxide (DMSO) followed by dilution with saline may be necessary.[4][5] It is always recommended to perform pilot studies to determine the optimal dosage and vehicle for your specific experimental setup.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Behavioral Studies
This protocol is adapted from studies investigating the analgesic effects of this compound.
Materials:
-
This compound (MDL-11,939) powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Analytical balance
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile 0.9% saline.
-
If solubility is an issue, first dissolve the this compound in a minimal amount of DMSO (e.g., 10-50 µL) and then bring the final volume to 1 mL with sterile 0.9% saline. Ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced effects.
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Dosage Calculation:
-
Calculate the required volume of this compound solution for each animal based on its body weight and the desired dose (e.g., 0.25, 0.5, or 1.0 mg/kg).
-
Example calculation for a 25 g mouse at a 1 mg/kg dose using a 1 mg/mL stock solution:
-
Dose = 1 mg/kg * 0.025 kg = 0.025 mg
-
Volume to inject = 0.025 mg / 1 mg/mL = 0.025 mL or 25 µL
-
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of this compound solution via intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
A typical injection volume for a mouse is around 10 mL/kg.
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (e.g., sterile 0.9% saline, or saline with the same low concentration of DMSO if used for the drug group) to the control group of animals.
-
Mandatory Visualization
Signaling Pathway of this compound Action
This compound acts as a selective antagonist at the 5-HT2A receptor. This receptor is primarily coupled to the Gq/11 G-protein. Upon activation by serotonin, the 5-HT2A receptor initiates the phospholipase C (PLC) signaling cascade. By blocking this receptor, this compound prevents these downstream signaling events. There is also evidence suggesting that 5-HT2A receptors can couple to Gαi1-proteins.
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo experiment involving the administration of this compound.
Caption: A typical experimental workflow for this compound administration.
References
- 1. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Glemanserin: A Key Tool for Elucidating Psychedelic Drug Mechanisms
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glemanserin (MDL 11,939) is a potent and selective 5-HT2A receptor antagonist that has emerged as an invaluable pharmacological tool for investigating the mechanisms of action of psychedelic drugs.[1] Its high affinity and selectivity for the 5-HT2A receptor allow researchers to dissect the specific contributions of this receptor to the complex behavioral and cellular effects of psychedelics. These application notes provide a comprehensive overview of this compound, its utility in psychedelic research, and detailed protocols for its use in key preclinical experiments.
This compound and its fluorinated analogue, volinanserin (MDL 100,907), have been instrumental in demonstrating that the hallucinogenic effects of classic psychedelics are primarily mediated by the activation of 5-HT2A receptors.[1] By selectively blocking these receptors, this compound allows for the differentiation of 5-HT2A receptor-dependent hallucinogenic effects from other potential therapeutic effects that may be mediated by different receptor systems.
Data Presentation
Table 1: this compound Binding Affinity (Ki)
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at 5-HT2A receptors from different species.
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | [2] |
| 5-HT2A | Rat | 2.89 | [2] |
| 5-HT2A | Rabbit | 0.54 | [2] |
Table 2: In Vivo Efficacy of this compound's Analogue (Volinanserin) in Psychedelic Models
This table presents data on the in vivo efficacy of volinanserin, a potent and selective 5-HT2A antagonist structurally related to this compound, in blocking the effects of the psychedelic agonist DOI. The data is presented as the dose of volinanserin required to produce a 50% reduction in the agonist's effect (AD50).
| Psychedelic Agonist | Behavioral Assay | Volinanserin AD50 (mg/kg) | Reference |
| DOI (1.0 mg/kg) | Head-Twitch Response (HTR) in mice | 0.0062 | |
| DOI (1.0 mg/kg) | Intracranial Self-Stimulation (ICSS) depression in rats | 0.0040 | |
| LSD (0.32 mg/kg) | Head-Twitch Response (HTR) in mice | 0.00047 |
Signaling Pathways & Experimental Workflows
Psychedelic Drug Action at the 5-HT2A Receptor
Psychedelic drugs, such as LSD and psilocybin, act as agonists at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor by psychedelics primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various downstream cellular effects believed to underlie the hallucinogenic experience. This compound, as a 5-HT2A receptor antagonist, blocks the binding of psychedelic agonists to the receptor, thereby inhibiting the activation of this signaling pathway.
Experimental Workflow: Head-Twitch Response (HTR) Assay
The Head-Twitch Response (HTR) is a rapid, involuntary head movement in rodents that is a well-established behavioral proxy for hallucinogenic potential in humans. This assay is crucial for assessing the efficacy of 5-HT2A receptor antagonists like this compound in blocking the effects of psychedelic compounds.
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
Objective: To determine the efficacy of this compound in blocking the head-twitch response induced by a 5-HT2A receptor agonist (e.g., DOI).
Materials:
-
This compound (MDL 11,939)
-
5-HT2A receptor agonist (e.g., DOI hydrochloride)
-
Vehicle (e.g., 0.9% saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Observation chambers
-
Video recording equipment
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 60 minutes before the experiment.
-
This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Pre-treatment: Administer this compound or vehicle via i.p. injection. A typical dose range for this compound's analogue, volinanserin, that has shown efficacy is 0.0001–0.1 mg/kg. Similar dose ranges should be tested for this compound.
-
Waiting Period: Allow a 30-minute interval after this compound/vehicle administration for drug absorption and distribution.
-
Psychedelic Administration: Administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg, i.p.) or vehicle.
-
Observation and Recording: Immediately after the agonist injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.
-
Data Analysis:
-
Manually or using automated software, count the number of head twitches for each mouse during the observation period.
-
Compare the number of head twitches in the this compound-pretreated groups to the vehicle-pretreated group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Protocol 2: Drug Discrimination Assay in Rats
Objective: To assess whether this compound can block the discriminative stimulus effects of a psychedelic drug.
Materials:
-
This compound (MDL 11,939)
-
Psychedelic training drug (e.g., DOM)
-
Vehicle (e.g., 0.9% saline)
-
Adult male rats
-
Two-lever operant conditioning chambers
-
Food rewards (e.g., sucrose pellets)
Procedure:
-
Training:
-
Train rats to press one lever ("drug lever") after administration of the psychedelic training drug (e.g., 0.56 mg/kg DOM) and a second lever ("vehicle lever") after administration of the vehicle.
-
Reinforce correct lever presses with a food reward on a fixed-ratio schedule.
-
Continue training until rats reliably select the correct lever (>80% accuracy).
-
-
Test Sessions:
-
This compound Pre-treatment: On test days, administer various doses of this compound or vehicle 30 minutes prior to the administration of the training dose of the psychedelic drug.
-
Lever Selection: Place the rat in the operant chamber and record the number of presses on each lever during a set session time (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate the percentage of drug-lever responding for each test session.
-
Determine the dose of this compound that effectively blocks the discriminative stimulus effects of the psychedelic, resulting in a shift of responding from the drug lever to the vehicle lever.
-
Analyze the data using appropriate statistical methods to determine the significance of the blockade.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, timing, and specific procedures based on their experimental goals and in accordance with institutional animal care and use guidelines.
References
Application Notes and Protocols for Glemanserin, a 5-HT2A Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, particularly in the cerebral cortex.[1] It is a key target in the treatment of various neuropsychiatric disorders.[2] The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[1] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1][3] Glemanserin (also known as MDL 11,939) is a potent and highly selective antagonist for the 5-HT2A receptor. Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2A receptor and for the preclinical assessment of potential therapeutics targeting this pathway.
Mechanism of Action
This compound exerts its effects by competitively binding to the 5-HT2A receptor, thereby blocking the binding of the endogenous agonist serotonin (5-HT) and other agonists. This inhibition prevents the Gq/11-protein activation and the subsequent downstream signaling cascade, which includes the generation of second messengers IP3 and DAG, and the mobilization of intracellular calcium. Unlike some antagonists which can cause receptor downregulation or upregulation upon chronic administration, studies have shown that chronic administration of this compound (M11939) did not significantly modulate 5-HT2A receptor protein levels in vivo.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Glemanserin in the Investigation of Serotonin Syndrome: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous system. Animal models are crucial for understanding the pathophysiology of this syndrome and for the development of therapeutic interventions. Glemanserin (MDL 11,939) is a potent and selective 5-HT2A receptor antagonist.[1] Although direct studies employing this compound in serotonin syndrome models are limited, its high affinity for the 5-HT2A receptor, a key player in the manifestation of serotonin syndrome, makes it a valuable investigational tool. This document provides detailed application notes and protocols for utilizing this compound and its analogs in animal models of serotonin syndrome, based on established methodologies with other 5-HT2A antagonists.
Mechanism of Action: The Role of the 5-HT2A Receptor in Serotonin Syndrome
Serotonin syndrome is characterized by a triad of symptoms: autonomic hyperactivity, neuromuscular abnormalities, and altered mental status. The 5-HT2A receptor subtype is strongly implicated in mediating many of these effects, particularly hyperthermia and certain behavioral changes.[2][3][4] Excessive serotonin (5-HT) release leads to overstimulation of postsynaptic 5-HT2A receptors.
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the neuronal hyperexcitability and subsequent physiological effects observed in serotonin syndrome. This compound, by acting as an antagonist at the 5-HT2A receptor, can block these downstream signaling events, thereby mitigating the symptoms of serotonin syndrome.
Data Presentation: Efficacy of 5-HT2A Antagonists in Animal Models of Serotonin Syndrome
The following tables summarize quantitative data from studies using 5-HT2A antagonists, which can serve as a reference for designing experiments with this compound. Due to the lack of specific data for this compound, data from its close analog volinanserin (MDL 100,907) and another potent 5-HT2A antagonist, ritanserin, are presented.
Table 1: Effect of Ritanserin on Hyperthermia in a Rat Model of Serotonin Syndrome
| Treatment Group | Pre-treatment (Dose, Route) | Inducing Agents (Dose, Route) | Peak Rectal Temperature (°C ± SEM) | Survival Rate (%) |
| Control | Saline, i.p. | Clorgyline (2 mg/kg, i.p.) + 5-HTP (100 mg/kg, i.p.) | > 40 | 0 |
| Ritanserin | Ritanserin (3 mg/kg, i.p.) | Clorgyline (2 mg/kg, i.p.) + 5-HTP (100 mg/kg, i.p.) | ~ 38.5 ± 0.2 | 100 |
Data adapted from a study by Nisijima et al. (2001).[3]
Table 2: Behavioral Assessment in a Rat Model of Serotonin Syndrome
| Behavioral Sign | Control (Saline Pre-treatment) | 5-HT2A Antagonist Pre-treatment |
| Forepaw Treading | Present | Absent or significantly reduced |
| Hindlimb Abduction | Present | Absent or significantly reduced |
| Flat Body Posture | Present | Absent or significantly reduced |
| Head Weaving | Present | Absent or significantly reduced |
| Tremor | Present | Absent or significantly reduced |
This table represents a qualitative summary of expected outcomes based on the known role of 5-HT2A receptors in mediating these behaviors.
Experimental Protocols
The following are detailed protocols for inducing and investigating serotonin syndrome in a rat model, with a focus on how to incorporate a 5-HT2A antagonist like this compound.
Protocol 1: Induction of Serotonin Syndrome in Rats
Objective: To induce a consistent and measurable serotonin syndrome in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Clorgyline (MAO-A inhibitor)
-
5-Hydroxytryptophan (5-HTP; serotonin precursor)
-
Saline solution (0.9% NaCl)
-
Vehicle for drug solubilization (e.g., sterile water, DMSO, or as appropriate for the specific drug batch)
-
Rectal thermometer
-
Observation cages
Procedure:
-
Acclimatization: House rats individually for at least 3 days prior to the experiment with free access to food and water, under a 12-h light/dark cycle.
-
Baseline Measurements: On the day of the experiment, record the baseline rectal temperature and observe baseline locomotor activity and behavior for 30 minutes.
-
Drug Administration:
-
Administer clorgyline (2 mg/kg) via intraperitoneal (i.p.) injection.
-
30 minutes after clorgyline administration, administer 5-HTP (100 mg/kg, i.p.).
-
-
Observation and Scoring: Immediately after 5-HTP administration, begin continuous observation for signs of serotonin syndrome for at least 90 minutes.
-
Behavioral Assessment: Score the presence and severity of serotonin syndrome-related behaviors (e.g., forepaw treading, hindlimb abduction, flat body posture, head weaving, tremor, and rigidity) at regular intervals (e.g., every 15 minutes). A standardized rating scale should be used.
-
Autonomic Assessment: Measure rectal temperature at regular intervals (e.g., every 15 minutes).
-
Protocol 2: Investigating the Efficacy of this compound in a Rat Model of Serotonin Syndrome
Objective: To determine the ability of this compound to prevent or ameliorate the symptoms of serotonin syndrome.
Materials:
-
All materials from Protocol 1
-
This compound (or a suitable analog like volinanserin or ritanserin)
Procedure:
-
Animal Groups: Divide rats into at least three groups:
-
Group 1: Vehicle control (receives vehicle instead of this compound)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Pre-treatment: 30 minutes before the administration of clorgyline, administer the vehicle or the assigned dose of this compound via the appropriate route (e.g., i.p. or subcutaneous, s.c.). The effective dose range for a selective 5-HT2A antagonist like volinanserin has been shown to be in the range of 0.0001–0.1 mg/kg. For ritanserin, a dose of 3 mg/kg has been shown to be effective. Dose-response studies are recommended to determine the optimal dose for this compound.
-
Induction of Serotonin Syndrome: Follow the procedure outlined in Protocol 1 for the administration of clorgyline and 5-HTP.
-
Data Collection and Analysis:
-
Record behavioral scores and rectal temperatures as described in Protocol 1.
-
Compare the behavioral scores and changes in rectal temperature between the vehicle-treated group and the this compound-treated groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed differences.
-
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor in Serotonin Syndrome
Caption: 5-HT2A receptor signaling pathway in serotonin syndrome.
Experimental Workflow for Investigating this compound
References
- 1. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of Glemanserin's Antagonist Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (also known as MDL 11,939) is a potent and selective antagonist of the serotonin 2A receptor (5-HT2A).[1] As a member of the G protein-coupled receptor (GPCR) family, the 5-HT2A receptor is a key target in the development of therapeutics for a variety of central nervous system disorders. Understanding the in vitro pharmacological profile of a compound like this compound is crucial for elucidating its mechanism of action and guiding further drug development efforts.
These application notes provide a detailed overview of the in vitro characterization of this compound's antagonist activity, including its binding affinity at the human 5-HT2A receptor and its selectivity over the 5-HT2C subtype. This document also includes comprehensive protocols for key experiments, such as radioligand binding assays and functional second messenger assays, which are fundamental to characterizing the antagonist properties of this compound and similar compounds.
Data Presentation
The antagonist activity of this compound is quantified through its binding affinity (Ki) for its target receptors. The following table summarizes the available in vitro binding data for this compound.
| Receptor | Species | Radioligand | Ki (nM) |
| 5-HT2A | Human | [³H]-Ketanserin | 2.5[1] |
| Rat | [³H]-Ketanserin | 2.89[1] | |
| Rabbit | [³H]-Ketanserin | 0.54[1] | |
| 5-HT2C | Human | [³H]-Mesulergine | ~10,000 |
| Rabbit | [³H]-Mesulergine | 81.6 |
Note: Functional antagonist potency (IC50) data from a calcium flux assay and binding affinity for the Dopamine D2 receptor are not currently available in the public domain for this compound.
Mandatory Visualizations
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as an antagonist, blocking the initial agonist-induced activation of this cascade.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.
References
Application Notes and Protocols for Glemanserin in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Glemanserin, a potent and selective 5-HT2A receptor antagonist, in radioligand binding studies. Detailed protocols for fundamental assays are provided to facilitate the characterization of this compound and other ligands targeting the 5-HT2A receptor.
Introduction
This compound (also known as MDL 11,939) is a highly selective antagonist for the serotonin 2A (5-HT2A) receptor.[1] Its high affinity and selectivity make it an invaluable tool in neuroscience research and drug development for studying the physiological and pathological roles of the 5-HT2A receptor. Radioligand binding assays are essential in vitro techniques used to determine the affinity and selectivity of compounds for their target receptors. This document outlines detailed protocols for saturation and competition binding assays, as well as an ex vivo receptor occupancy protocol, using this compound as a reference compound.
Data Presentation
This compound Binding Affinity (Ki) at 5-HT2A Receptors
| Species | Receptor | Ki (nM) |
| Human | 5-HT2A | 2.5[1] |
| Rat | 5-HT2A | 2.89[1] |
| Rabbit | 5-HT2A | 0.54[1] |
Selectivity Profile of this compound
This compound demonstrates high selectivity for the 5-HT2A receptor. A review of available data indicates a significantly lower affinity for the 5-HT2C receptor and dopamine D2 receptors, with a 40-fold selectivity over 5-HT2C receptors.[2]
Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the 5-HT2A receptor.
Caption: Workflow for a Saturation Binding Assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or rat frontal cortex tissue homogenate.
-
Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).
-
Unlabeled Ligand for NSB: this compound or another high-affinity 5-HT2A antagonist (e.g., Ketanserin) at a concentration of 1-10 µM.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/B filters presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration.
-
Total Binding: Add assay buffer, receptor membranes (e.g., 50-100 µg protein/well), and increasing concentrations of [³H]Ketanserin (e.g., 0.1 to 20 nM).
-
Non-Specific Binding (NSB): Add the unlabeled antagonist (e.g., 10 µM Ketanserin), receptor membranes, and the same range of [³H]Ketanserin concentrations.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/B filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a fixed concentration of a radioligand from the 5-HT2A receptor.
Caption: Workflow for a Competition Binding Assay.
Materials:
-
Same as for the Saturation Binding Assay.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, receptor membranes, and a fixed concentration of [³H]Ketanserin (typically at or below its Kd value, e.g., 1-2 nM).
-
Non-Specific Binding (NSB): Assay buffer, receptor membranes, [³H]Ketanserin, and a high concentration of an unlabeled antagonist (e.g., 10 µM Ketanserin).
-
Competition: Assay buffer, receptor membranes, [³H]Ketanserin, and increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Determine the percent specific binding at each concentration of this compound.
-
Plot the percent specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
-
-
Protocol 3: Ex Vivo Receptor Occupancy Study
This protocol is used to estimate the percentage of 5-HT2A receptors occupied by this compound in the brain after systemic administration to an animal.
Materials:
-
Animals: Rats or mice.
-
This compound formulation for in vivo administration.
-
Radioligand for ex vivo binding: [³H]Ketanserin or another suitable 5-HT2A radioligand.
-
Homogenization Buffer: Ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Filtration apparatus.
Procedure:
-
Drug Administration: Administer this compound (at various doses) or vehicle to groups of animals.
-
Tissue Collection: At a specific time point after administration (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., frontal cortex).
-
Homogenate Preparation: Immediately homogenize the tissue in a known volume of ice-cold buffer.
-
Ex Vivo Binding:
-
Take aliquots of the homogenate from each animal.
-
Add a fixed concentration of the radioligand (e.g., [³H]Ketanserin) to each aliquot.
-
Incubate to allow the radioligand to bind to unoccupied receptors. Note: This incubation should be brief to minimize the dissociation of the in vivo administered this compound.
-
-
Filtration and Washing: Rapidly filter the homogenates and wash with ice-cold buffer to separate bound and free radioligand.
-
Counting: Quantify the radioactivity on the filters.
-
Data Analysis:
-
Calculate the mean specific binding in the vehicle-treated group and in each this compound-treated group.
-
Determine the percent receptor occupancy for each dose of this compound using the following formula: % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100
-
Plot the percent occupancy against the dose of this compound administered.
-
Conclusion
This compound is a critical pharmacological tool for investigating the 5-HT2A receptor. The protocols outlined in these application notes provide a robust framework for researchers to determine the binding characteristics of this compound and other novel compounds at the 5-HT2A receptor. Accurate determination of binding affinity, selectivity, and in vivo receptor occupancy is essential for the successful development of new therapeutics targeting the serotonergic system.
References
Troubleshooting & Optimization
Glemanserin solubility and solvent preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Glemanserin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known by its developmental code MDL 11,939, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1] It was one of the first truly selective 5-HT2A ligands discovered.[1] While it was investigated for the treatment of generalized anxiety disorder, it was found to be ineffective and has not been marketed for clinical use.[1] It is now primarily used as a research tool to study the role of the 5-HT2A receptor.
Q2: What is the primary mechanism of action for this compound?
This compound functions as a competitive antagonist at the 5-HT2A receptor. This means it binds to the receptor at the same site as the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), but does not activate it. By occupying the binding site, it prevents serotonin and other 5-HT2A agonists from binding to and activating the receptor, thereby inhibiting its downstream signaling pathways.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO).[2] Information regarding its solubility in other common laboratory solvents like ethanol and water is limited. For detailed solubility data, please refer to the table below.
This compound Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (338.50 mM) | May require sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] |
| Ethanol | Data not available | - |
| Water | Data not available | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility. The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility. | Ensure the final concentration of DMSO in your experimental buffer is sufficient to keep this compound in solution. It is advisable to perform a solubility test in your specific buffer system. Prepare high-concentration stock solutions in DMSO and dilute them into the final aqueous buffer just before use. |
| Inconsistent experimental results | 1. Degradation of this compound: Improper storage of stock solutions can lead to degradation. 2. Repeated Freeze-Thaw Cycles: This can cause the compound to degrade or precipitate out of solution. | 1. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). 2. Aliquot the stock solution into smaller, single-use volumes after preparation to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound powder | The compound may not readily dissolve at room temperature. | Gentle warming and sonication can aid in the dissolution of this compound in DMSO. |
| Unexpected biological activity | Off-target effects, although this compound is highly selective for the 5-HT2A receptor. | Review the literature for any known off-target activities of this compound at the concentrations used in your experiment. Include appropriate controls to validate that the observed effects are mediated by the 5-HT2A receptor. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 295.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.954 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a suitable container.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 2.954 mg of this compound.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
In Vitro Assay: Inhibition of 5-HT-Induced Calcium Mobilization
This protocol provides a general workflow for assessing the antagonist activity of this compound on 5-HT2A receptor-mediated calcium signaling in a cell-based assay.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., HEK293-5HT2A)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Serotonin (5-HT) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS from your stock solution. Remember to include a vehicle control (DMSO at the same final concentration).
-
Wash the cells with HBSS to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye.
-
Inject a solution of 5-HT (at a concentration that elicits a sub-maximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the response as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.
Caption: Workflow for an in vitro this compound antagonist assay.
References
Glemanserin Stability and Storage: A Technical Support Resource
For researchers, scientists, and drug development professionals, ensuring the stability and proper storage of investigational compounds like Glemanserin is paramount to obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the stability and recommended storage conditions for this compound, complete with troubleshooting advice and frequently asked questions.
Disclaimer: Specific proprietary data on the degradation pathways and comprehensive stability profile of this compound are not extensively available in the public domain. The information presented here is based on general principles of pharmaceutical stability testing for small molecules and available data from suppliers. The experimental protocols and potential degradation pathways are provided as illustrative examples for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored under controlled temperature conditions to ensure its long-term stability. Based on available supplier data, the following conditions are recommended:
| Storage Condition | Duration |
| -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1][2] |
It is crucial to store the powder in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in dimethyl sulfoxide (DMSO), the following storage guidelines are provided:
| Storage Condition | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month |
| 4°C | Up to 2 weeks |
To avoid repeated freeze-thaw cycles that can accelerate degradation, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: My this compound solution has been stored at room temperature for a few hours. Is it still usable?
A3: While short-term exposure to room temperature may not cause significant degradation, it is not recommended. The stability of this compound at room temperature has not been publicly documented. For critical experiments, it is advisable to use a freshly prepared solution or one that has been stored under the recommended conditions. If you suspect degradation, you may consider running a quality control check, such as HPLC analysis, to assess the purity of the solution.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation products of this compound have not been detailed in public literature, based on its chemical structure containing a tertiary amine and a diphenylmethanol moiety, it may be susceptible to the following degradation pathways under stress conditions:
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative. The benzylic carbon atom is also a potential site for oxidation.
-
Photodegradation: Compounds with aromatic rings can be sensitive to light, potentially leading to the formation of photodegradation products.
-
Hydrolysis: Although this compound lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially lead to degradation.
A logical workflow for identifying potential degradation pathways is outlined below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid powder. Aliquot new stock solutions to minimize freeze-thaw cycles. Verify the purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitate observed in thawed stock solution | Poor solubility or precipitation upon freezing. | Before use, allow the vial to equilibrate to room temperature for at least one hour. Gently vortex the solution to ensure it is fully dissolved. If precipitation persists, sonication may be required. Consider preparing a more dilute stock solution if solubility is a persistent issue. |
| Loss of compound activity over time | Instability under experimental conditions (e.g., in aqueous buffer, exposure to light). | Assess the stability of this compound in your specific experimental buffer and conditions. Protect solutions from light by using amber vials or covering tubes with foil. Prepare working solutions immediately before use. |
Experimental Protocols
The following are generalized protocols for forced degradation studies that can be adapted to investigate the stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol 1: Acid and Base Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of the this compound stock solution with 1 mL of purified water.
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation Study
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Prepare a 3% (v/v) hydrogen peroxide (H₂O₂) solution.
-
-
Stress Conditions:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of the this compound stock solution with 1 mL of purified water.
-
-
Incubation:
-
Keep the solutions at room temperature for a defined period, protected from light.
-
-
Sample Analysis:
-
Withdraw aliquots at specified time intervals and analyze by HPLC.
-
Protocol 3: Photostability Study
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration.
-
Place the solution in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Exposure:
-
Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
Analyze the exposed and control samples by HPLC to determine the extent of degradation.
-
A general workflow for a this compound stability testing experiment is depicted below.
References
Glemanserin Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the potential off-target effects of Glemanserin (MDL-11,939) when used at high concentrations in experimental settings. This compound is a potent and highly selective 5-HT2A receptor antagonist. However, at elevated concentrations, the potential for interactions with other receptors increases. This guide offers troubleshooting advice, experimental protocols, and data to help researchers interpret their results and design experiments that minimize the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] It exhibits high affinity for this receptor, with reported Ki values of 2.5 nM for the human 5-HT2A receptor.
Q2: What are the known off-target interactions of this compound?
This compound shows significantly lower affinity for the serotonin 2C (5-HT2C) receptor, demonstrating its selectivity. The Ki value for the human 5-HT2C receptor is approximately 10,000 nM, indicating a selectivity of about 4000-fold for the 5-HT2A receptor over the 5-HT2C receptor. While comprehensive public screening data against a broad panel of other receptors (e.g., dopamine, adrenergic, histamine) is limited, its high selectivity for the 5-HT2A receptor is a key characteristic.
Q3: At what concentration should I be concerned about off-target effects?
Off-target effects are concentration-dependent. As a general guideline, using this compound at concentrations significantly exceeding its Ki for the 5-HT2A receptor (2.5 nM in humans) increases the likelihood of engaging other targets. For cellular assays, it is advisable to use the lowest concentration that elicits the desired 5-HT2A antagonism to minimize off-target binding. A concentration 100-fold higher than the Ki value is often considered a starting point for investigating potential off-target effects.
Q4: I am observing unexpected results in my experiment. Could they be due to off-target effects of this compound?
Unexpected results, especially at high concentrations of this compound, could potentially be due to off-target effects. Consider the following:
-
Concentration Used: Are you using a concentration of this compound that is significantly higher than its 5-HT2A Ki?
-
Cell/Tissue Type: Does your experimental system express other serotonin receptor subtypes or other potential off-target receptors at high levels?
-
Downstream Signaling: Are the observed effects consistent with the known signaling pathways of the 5-HT2A receptor (Gq/11-coupled), or do they suggest the involvement of other pathways (e.g., Gs, Gi)?
To investigate this, you can perform counter-screening experiments using cell lines that express potential off-target receptors but not the 5-HT2A receptor.
Data Presentation: this compound Binding Affinity
The following table summarizes the known binding affinities (Ki) of this compound for serotonin 5-HT2A and 5-HT2C receptors.
| Receptor | Species | Ki (nM) | Selectivity (fold) vs. Human 5-HT2A |
| 5-HT2A | Human | 2.5 | - |
| Rabbit | 0.54 | 4.6x higher affinity than human | |
| Rat | 2.89 | 0.87x | |
| 5-HT2C | Human | ~10,000 | ~4000x lower affinity |
| Rabbit | 81.6 | ~151x lower affinity |
Data sourced from Tocris Bioscience and MedChemExpress.
Mandatory Visualizations
Caption: this compound's antagonism of the 5-HT2A receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay to Determine this compound Affinity (Ki) at the 5-HT2A Receptor
This protocol is adapted from standard competitive binding assay procedures.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
This compound.
-
Non-specific binding control: Unlabeled ketanserin at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the cell membranes in Assay Buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Prepare the [³H]ketanserin solution in Assay Buffer at a concentration close to its Kd (typically 1-2 nM).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of unlabeled ketanserin (10 µM), 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation to designated wells.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Cell-Based Assay to Assess this compound's Antagonist Activity
This protocol describes a general method to measure the functional antagonism of this compound at the 5-HT2A receptor by quantifying the inhibition of serotonin-induced calcium mobilization.
Objective: To determine the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Serotonin (5-HT) as the agonist.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A microplate reader capable of measuring fluorescence changes over time.
Procedure:
-
Cell Preparation:
-
Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of serotonin in Assay Buffer. The final concentration used should be the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
-
Assay Protocol:
-
Pre-incubate the cells with the various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence microplate reader and begin recording the baseline fluorescence.
-
Add the EC80 concentration of serotonin to all wells (except for negative controls) and continue to record the fluorescence signal for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well, representing the calcium response.
-
Normalize the data, setting the response to vehicle + serotonin as 100% and the response to vehicle alone as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value of this compound.
-
This technical support center provides a starting point for investigating the potential off-target effects of this compound. For further assistance, please consult the relevant scientific literature or contact your chemical supplier's technical support.
References
Glemanserin Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Glemanserin experiments for enhanced reproducibility. This resource offers detailed answers to frequently asked questions, standardized experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: I'm observing high variability in my binding assay results with this compound. What are the potential causes?
A1: High variability in binding assays can stem from several factors. Here are the most common culprits and their solutions:
-
Inconsistent this compound Aliquots: this compound, like many small molecules, can be sensitive to freeze-thaw cycles. Ensure you are using freshly prepared dilutions from a stock solution for each experiment or that aliquots are properly stored and used only once.
-
Poor Storage of Stock Solutions: this compound stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months) to maintain stability.[1]
-
Problems with Radioligand: Ensure your radioligand is not degraded and has the correct specific activity. Use a fresh batch if in doubt.
-
Inadequate Blocking of Non-Specific Binding: High non-specific binding can mask the true specific binding of this compound. Optimize your assay buffer with an appropriate concentration of a blocking agent like bovine serum albumin (BSA).
-
Insufficient Incubation Time: Ensure your binding assay has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
Q2: My functional assay results suggest this compound is behaving as an inverse agonist, but the literature describes it as a neutral antagonist. How can I resolve this discrepancy?
A2: This is a critical point in 5-HT2A receptor pharmacology. While many compounds that block agonist effects are termed "antagonists," some also reduce the receptor's basal or constitutive activity, classifying them as "inverse agonists."[2] However, studies have specifically characterized this compound (MDL-11,939) as a neutral antagonist , meaning it blocks the action of agonists without affecting the receptor's basal activity.[3][4]
If you observe apparent inverse agonism, consider the following:
-
Cell Line Specifics: The level of constitutive activity of the 5-HT2A receptor can vary significantly between different expression systems and cell lines. Your specific cell line may have an unusually high basal activity, making any antagonist appear as an inverse agonist.
-
Assay Artifacts: Some assay technologies, particularly those with high signal amplification, can be prone to artifacts that might mimic inverse agonism.
-
Compound Purity: Ensure the purity of your this compound sample, as impurities could have their own pharmacological effects.
To confirm this compound's neutral antagonist profile in your system, you should run a control experiment measuring the basal signaling of your 5-HT2A-expressing cells in the presence of increasing concentrations of this compound alone (without an agonist). A true neutral antagonist should not alter the basal signal.
Q3: I am not seeing a consistent dose-dependent inhibition of agonist-induced signaling with this compound. What should I check?
A3: An inconsistent dose-response curve can be frustrating. Here's a checklist to troubleshoot this issue:
-
Solubility of this compound: Ensure this compound is fully dissolved in your assay buffer at all tested concentrations. Poor solubility at higher concentrations can lead to a plateau or even a decrease in the observed effect. Consider using a different solvent for your stock solution or adjusting the final assay buffer composition.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor is crucial. If the agonist concentration is too high (saturating), it will be more difficult for a competitive antagonist like this compound to inhibit the signal, shifting the IC50 curve to the right and potentially making it appear shallow. Aim for an agonist concentration that produces approximately 80% of the maximal response (EC80).
-
Receptor Density: Very high receptor expression levels can lead to a "receptor reserve," which can also make it more challenging for a competitive antagonist to fully inhibit the agonist response.
-
Incubation Time with this compound: Ensure you are pre-incubating your cells or membranes with this compound for a sufficient time to allow it to bind to the receptor before adding the agonist.
Q4: Can this compound cause 5-HT2A receptor downregulation?
A4: The regulation of 5-HT2A receptors by antagonists is complex. Some 5-HT2A antagonists can paradoxically cause receptor downregulation, a phenomenon linked to functional selectivity. However, a study specifically investigating this found that chronic administration of this compound (as MDL-11,939) did not modulate 5-HT2A receptor levels. This is another piece of evidence supporting its classification as a neutral antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Binding Affinities (Ki)
| Species | Receptor | Ki (nM) | Reference |
| Rat | 5-HT2A | 2.89 | [1] |
| Rabbit | 5-HT2A | 0.54 | |
| Human | 5-HT2A | 2.5 |
Table 2: this compound Storage Recommendations
| Storage Temperature | Duration | Reference |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using a radiolabeled ligand (e.g., [3H]-Ketanserin).
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]-Ketanserin (Radioligand)
-
This compound
-
Unlabeled 5-HT2A antagonist (e.g., M100907) for non-specific binding determination
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the 5-HT2A receptor-expressing cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]-Ketanserin (at a concentration near its Kd), and the membrane preparation.
-
Non-Specific Binding (NSB): Add a saturating concentration of the unlabeled 5-HT2A antagonist, [3H]-Ketanserin, and the membrane preparation.
-
This compound Competition: Add serial dilutions of this compound, [3H]-Ketanserin, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
For the competition assay, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
5-HT2A receptor agonist (e.g., Serotonin or a selective agonist)
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
This compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the appropriate wells. Include vehicle controls. Incubate the plate at room temperature for 15-30 minutes in the dark.
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Inject the 5-HT2A agonist (at an EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the agonist-induced fluorescence response against the log concentration of this compound.
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Fit the data using a non-linear regression model to determine the IC50 of this compound.
-
Visualizations
This compound's Mechanism of Action at the 5-HT2A Receptor
Caption: this compound acts as a neutral antagonist at the 5-HT2A receptor.
Troubleshooting Workflow for this compound Binding Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inverse agonist - Wikipedia [en.wikipedia.org]
- 3. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting data from experiments using Glemanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Glemanserin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its primary mechanism of action is to block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in preclinical research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. Common applications include:
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In vivo behavioral studies in animal models to explore the effects of 5-HT2A receptor blockade on conditions like anxiety and psychosis-related behaviors.[3][4]
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Radioligand binding assays to determine the affinity and selectivity of other compounds for the 5-HT2A receptor.
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In vitro functional assays to study the downstream signaling effects of 5-HT2A receptor activation and antagonism.
Q3: What is the difference between a receptor antagonist and an inverse agonist, and which category does this compound fall into?
An antagonist blocks the action of an agonist (like serotonin) at the receptor but has no intrinsic activity of its own. An inverse agonist not only blocks the agonist but also reduces the basal (constitutive) activity of the receptor. While this compound is broadly classified as an antagonist, some compounds acting on the 5-HT2A receptor can exhibit inverse agonist properties.[5] The specific functional profile of this compound as a neutral antagonist versus an inverse agonist may depend on the specific signaling pathway being measured.
Q4: Why was this compound superseded in research by Volinanserin (MDL-100,907)?
This compound was the first highly selective 5-HT2A antagonist discovered. Its development led to the creation of Volinanserin, a fluorinated analog, which is even more potent and selective for the 5-HT2A receptor. Consequently, Volinanserin is more widely used in current research.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in in-vivo behavioral studies.
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Possible Cause 1: Off-target effects. While this compound is selective for the 5-HT2A receptor, at higher concentrations, it may interact with other receptors, such as the 5-HT2C receptor, which can have opposing effects on locomotor activity.
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Troubleshooting Step: Perform a dose-response study to ensure you are using the lowest effective dose. Consider using a more selective 5-HT2A antagonist like Volinanserin for comparison.
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-
Possible Cause 2: Vehicle precipitation. this compound is a solid that requires a suitable solvent for in vivo administration. Improper dissolution or precipitation of the compound can lead to inconsistent dosing.
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Troubleshooting Step: Ensure the vehicle (e.g., DMSO, saline with a solubilizing agent) is appropriate and that this compound is fully dissolved before administration. Visually inspect the solution for any precipitates.
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-
Possible Cause 3: Paradoxical receptor downregulation. Chronic administration of some 5-HT2A antagonists can lead to a downregulation of 5-HT2A receptors, which could alter the expected behavioral response over time.
-
Troubleshooting Step: If your protocol involves chronic dosing, consider including a washout period or measuring receptor expression levels at the end of the study to assess for potential downregulation.
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Issue 2: High non-specific binding in radioligand binding assays.
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Possible Cause 1: Inappropriate assay conditions. Factors such as buffer composition, incubation time, and temperature can affect non-specific binding.
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Troubleshooting Step: Optimize assay conditions by varying incubation time and temperature. Ensure the wash buffer is effective at removing unbound radioligand. Including BSA or detergents in the buffer can sometimes reduce non-specific binding.
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-
Possible Cause 2: Radioligand quality. Degradation of the radioligand can lead to increased non-specific binding.
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Troubleshooting Step: Use a fresh batch of radioligand or check the purity of your current stock. Store the radioligand according to the manufacturer's instructions.
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Issue 3: Lack of effect in a functional assay (e.g., calcium mobilization).
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Possible Cause 1: Cell line does not express sufficient levels of the 5-HT2A receptor.
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Troubleshooting Step: Confirm 5-HT2A receptor expression in your cell line using a validated method such as Western blot or qPCR.
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Possible Cause 2: this compound is acting as a neutral antagonist. If the 5-HT2A receptor has low basal activity in your assay system, a neutral antagonist will only show an effect in the presence of an agonist.
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Troubleshooting Step: Co-administer this compound with a known 5-HT2A receptor agonist (e.g., serotonin or DOI) to confirm its antagonistic activity.
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Quantitative Data
Table 1: Binding Affinity (Ki) of this compound for 5-HT2A Receptors
| Species | Ki (nM) |
| Human | 2.5 |
| Rat | 2.89 |
| Rabbit | 0.54 |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
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Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor using this compound as a competitor.
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Materials:
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Cell membranes expressing the 5-HT2A receptor.
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Radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin).
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This compound (for determining non-specific binding).
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Test compound.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well plates.
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Filter mats.
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Scintillation counter.
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-
Procedure:
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Prepare a dilution series of the test compound.
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In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.
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Add the radiolabeled 5-HT2A antagonist at a concentration near its Kd.
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For determining non-specific binding, add a saturating concentration of this compound instead of the test compound.
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Incubate the plate for a predetermined time and temperature to reach equilibrium.
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Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer.
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Dry the filter mats and measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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2. In Vivo Locomotor Activity Assay
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Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.
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Materials:
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This compound.
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Vehicle (e.g., 0.9% saline with 5% DMSO).
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Rodents (e.g., C57BL/6J mice).
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Open-field activity chambers equipped with infrared beams.
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-
Procedure:
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Dissolve this compound in the appropriate vehicle.
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Acclimate the animals to the testing room for at least 60 minutes before the experiment.
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Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
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After a predetermined pretreatment time (e.g., 30 minutes), place the animals individually into the open-field chambers.
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Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
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If assessing the effect on drug-induced hyperactivity, administer the stimulating drug (e.g., a 5-HT2A agonist like DOI) after the this compound pretreatment and before placing the animals in the chambers.
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Analyze the data to compare locomotor activity between the this compound-treated and vehicle-treated groups.
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Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Point of Inhibition.
Caption: General Workflow for an In Vivo Experiment Using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy trial of the 5-HT2 antagonist MDL 11,939 in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Glemanserin Preclinical Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Glemanserin (MDL 11,939) in preclinical settings. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its primary mechanism of action is to block the activation of 5-HT2A receptors by serotonin. It was one of the first truly selective 5-HT2A ligands discovered.[2]
Q2: What are the key differences between this compound and Volinanserin (MDL 100,907)?
A2: Volinanserin is a fluorinated analogue of this compound and is a more potent and even more selective 5-HT2A receptor antagonist.[2] Due to its improved profile, Volinanserin has largely superseded this compound in scientific research. While both are highly selective for the 5-HT2A receptor, Volinanserin exhibits a greater degree of selectivity over other receptors, such as the 5-HT2C and dopamine D2 receptors.
Q3: Has this compound been tested in clinical trials?
A3: Yes, this compound was investigated in a clinical trial for the treatment of generalized anxiety disorder. However, it was found to be ineffective and was not marketed.[2] In the trial, this compound was well-tolerated but did not show a statistically significant anxiolytic effect compared to placebo.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: this compound is soluble in organic solvents such as ethanol and DMSO. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or off-target effects in behavioral assays. | Lack of complete selectivity. While this compound is selective for the 5-HT2A receptor, it does have some affinity for the 5-HT2C receptor, which could influence experimental outcomes. The full off-target profile for this compound is not extensively published. Its more selective analogue, Volinanserin, has been shown to have weak affinity for α1-adrenergic and dopamine D2 receptors. | - Use the lowest effective concentration of this compound to minimize off-target effects.- Consider using Volinanserin (MDL 100,907) as a more selective alternative.- Include appropriate control experiments with other 5-HT2A antagonists to confirm that the observed effect is mediated by the 5-HT2A receptor. |
| Inconsistent results between experiments. | Poor aqueous solubility and stability. this compound has limited solubility in aqueous solutions, which can lead to precipitation and inconsistent concentrations in your experiments. | - Prepare fresh solutions for each experiment from a DMSO or ethanol stock.- If using aqueous buffers, ensure the final concentration of the organic solvent is low and consistent across all experiments.- Visually inspect solutions for any signs of precipitation before use. |
| Lack of efficacy in an in vivo model. | Suboptimal pharmacokinetic properties. While specific pharmacokinetic data for this compound is limited, related compounds can have extensive first-pass metabolism, leading to low bioavailability after oral administration. Brain penetration may also be a limiting factor. | - Consider alternative routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to bypass first-pass metabolism.- If oral administration is necessary, conduct a pilot study to determine the optimal dosing regimen to achieve desired brain concentrations.- For context, studies with Volinanserin in rats have shown that it is well-absorbed but undergoes extensive first-pass metabolism to an active metabolite, though the parent compound has better brain penetration. |
| Difficulty interpreting results due to receptor regulation. | Chronic administration may alter receptor density. Studies have shown that chronic administration of some 5-HT2A antagonists can lead to an up-regulation of 5-HT2A receptors, which could lead to altered sensitivity to the compound over time. | - Be mindful of the duration of your study. For long-term studies, consider including interim assessments of receptor density or function.- If possible, use a treatment paradigm that minimizes the potential for receptor regulation. |
Data Presentation
Table 1: this compound (MDL 11,939) Receptor Binding Affinity
| Receptor | Species | Ki (nM) | Reference(s) |
| 5-HT2A | Rat | 2.89 | |
| 5-HT2A | Rabbit | 0.54 | |
| 5-HT2A | Human | 2.5 | |
| 5-HT2C | Rabbit | 81.6 | |
| 5-HT2C | Human | ~10,000 |
Table 2: Volinanserin (MDL 100,907) Receptor Binding Affinity for Comparison
| Receptor | Ki (nM) | Reference(s) |
| 5-HT2A | 0.36 | |
| 5-HT2C | >100 | |
| α1-adrenergic | >100 | |
| Dopamine D2 | >100 |
Note: The data for Volinanserin indicates over 300-fold selectivity for the 5-HT2A receptor over the other receptors listed.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.
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Preparation of cell membranes:
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Culture cells expressing the desired 5-HT2A receptor subtype (e.g., rat, human).
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Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition binding assay:
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In a 96-well plate, add a fixed concentration of a radiolabeled 5-HT2A receptor ligand (e.g., [3H]-ketanserin).
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Add increasing concentrations of this compound (or a vehicle control).
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Add the cell membrane preparation to initiate the binding reaction.
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Incubate the plate at room temperature for a specified time to reach equilibrium.
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Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data analysis:
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Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
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Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound competitively antagonizes the 5-HT2A receptor.
Caption: A logical workflow for preclinical experiments using this compound.
References
Glemanserin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving Glemanserin (MDL-11,939), a potent and selective 5-HT2A receptor antagonist.[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MDL-11,939) is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2] Its primary mechanism is to block the binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to the 5-HT2A receptor, thereby inhibiting downstream signaling pathways.[3]
Q2: What is a typical starting concentration range for this compound in an in vitro dose-response experiment?
A2: Based on its high affinity for the 5-HT2A receptor, a wide concentration range is recommended to fully characterize the dose-response curve. A typical starting range would be from 1 picomolar (1 pM) to 10 micromolar (10 µM). This range should be sufficient to capture the full inhibitory effect and establish a clear baseline.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to six months or at -20°C for one month. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the key parameters I should aim to determine from my this compound dose-response curve?
A4: The primary parameter to determine for an antagonist like this compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the maximal response induced by a 5-HT2A receptor agonist. Other important parameters include the slope of the curve (Hill coefficient) and the maximal inhibition (Emax).
This compound Receptor Affinity Profile
For effective experimental design, it is crucial to understand the selectivity of this compound. The following table summarizes its binding affinity (Ki) for various species' 5-HT2A receptors.
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | |
| 5-HT2A | Rat | 2.89 | |
| 5-HT2A | Rabbit | 0.54 |
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the assay plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Shallow or incomplete dose-response curve | - this compound concentration range is too narrow- Issues with compound solubility- Assay window is too small | - Broaden the concentration range (e.g., from 1 pM to 100 µM).- Check for precipitation of this compound at high concentrations.- Optimize the agonist concentration to achieve a robust signal. |
| No observable inhibitory effect | - Inactive this compound compound- Incorrect agonist used- Cells are not expressing functional 5-HT2A receptors | - Verify the integrity and activity of your this compound stock.- Confirm that the agonist used is appropriate for the 5-HT2A receptor.- Perform quality control on your cell line to ensure receptor expression and function. |
| High background signal | - Constitutive activity of the 5-HT2A receptor- Non-specific binding of assay reagents | - Consider if this compound is acting as an inverse agonist.- Optimize washing steps and buffer compositions. |
Visualizing Experimental Design and Cellular Mechanisms
To aid in experimental planning and data interpretation, the following diagrams illustrate a typical dose-response workflow and the underlying 5-HT2A signaling pathway.
Caption: Workflow for a this compound dose-response experiment.
References
Validation & Comparative
A Comparative Guide to Glemanserin and Volinanserin in 5-HT2A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of glemanserin (MDL 11,939) and volinanserin (MDL 100,907), two potent and selective antagonists of the serotonin 5-HT2A receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific studies.
Introduction
This compound was one of the first highly selective 5-HT2A receptor antagonists discovered. Its development paved the way for volinanserin, a fluorinated analog with even greater potency and selectivity, which has been more widely used in research. Both compounds have been instrumental in elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. While this compound was investigated for generalized anxiety disorder, it was not brought to market.[1][2] Volinanserin has been studied in clinical trials for conditions such as insomnia, schizophrenia, and depression, though it also has not been marketed.[3][4]
Pharmacological Profile: A Head-to-Head Comparison
This compound and volinanserin are both potent antagonists at the 5-HT2A receptor. Their primary difference lies in their functional activity, with volinanserin acting as an inverse agonist and this compound behaving as a neutral antagonist on the canonical Gq-mediated signaling pathway.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and volinanserin at the 5-HT2A receptor.
Table 1: Binding Affinity (Kᵢ) at 5-HT2A Receptors
| Compound | Species | Kᵢ (nM) | Reference(s) |
| This compound | Human | 2.5 | [5] |
| Rat | 2.89 | ||
| Rabbit | 0.54 | ||
| Volinanserin | Human | 0.36 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity at Human 5-HT2A Receptors
| Compound | Assay Type | Functional Activity | IC₅₀ (nM) | Reference(s) |
| This compound | [³⁵S]GTPγS binding | Neutral Antagonist (Gαq/11) / Inverse Agonist (Gαi1) | Not Reported | |
| Volinanserin | Calcium Flux Assay | Inverse Agonist | 4.79 |
IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
This compound acts as a neutral antagonist at the Gq/11-protein pathway. This means it binds to the 5-HT2A receptor and blocks the binding of agonists like serotonin, thereby preventing receptor activation, but it does not affect the receptor's basal (constitutive) activity. However, there is evidence to suggest that this compound may exhibit inverse agonist properties at the Gαi1-protein signaling pathway.
Volinanserin , in contrast, is a potent inverse agonist . It not only blocks the action of agonists but also reduces the basal, or constitutive, activity of the 5-HT2A receptor. This suggests that the 5-HT2A receptor has a degree of intrinsic activity even in the absence of an agonist, and volinanserin can suppress this activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for comparing 5-HT2A receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Glemanserin and Ketanserin as 5-HT2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-HT2A receptor antagonists: Glemanserin (MDL 11,939) and Ketanserin. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
The serotonin 5-HT2A receptor, a G-protein coupled receptor, is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Both this compound and Ketanserin are potent antagonists of this receptor, but they differ significantly in their selectivity and downstream effects.
Data Presentation: At-a-Glance Comparison
| Parameter | This compound (MDL 11,939) | Ketanserin |
| Binding Affinity (Ki, nM) at 5-HT2A Receptor | ||
| Human | 2.5[1][2][3] | ~2-3[4] |
| Rat | 2.89 | ~2-3 |
| Rabbit | 0.54 | Not widely reported |
| Selectivity | ||
| 5-HT2C Receptor (Ki, nM) | ~10,000 (human), 81.6 (rabbit) | 130 (human), 28 (rodent) |
| α1-Adrenergic Receptor (Ki, nM) | High selectivity for 5-HT2A implied, but specific Ki not readily available. | ~40 |
| H1 Receptor (Ki, nM) | High selectivity for 5-HT2A implied, but specific Ki not readily available. | ~2 |
| Functional Antagonism | Potent antagonist of 5-HT2A-mediated responses. | Potent antagonist of 5-HT2A-mediated responses. |
| In Vivo Effects | Suppresses induced locomotor activity, behavioral sensitization, and withdrawal symptoms in mice. Does not cause 5-HT2A receptor downregulation with chronic use. Prevents stress-induced exaggeration of the acoustic startle response. | Antihypertensive agent. Can have sedating effects on the CNS after chronic treatment. Chronic administration can lead to 5-HT2A receptor downregulation. |
| Clinical Use | Investigated for generalized anxiety disorder but found to be ineffective. | Used clinically as an antihypertensive medication. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to characterize these antagonists, the following diagrams illustrate the canonical 5-HT2A signaling pathway and a typical experimental workflow for assessing antagonist potency.
Detailed Comparison
Binding Affinity and Selectivity
This compound is characterized as a potent and highly selective 5-HT2A receptor antagonist. Its affinity for the human 5-HT2A receptor is in the low nanomolar range (Ki = 2.5 nM). Notably, it displays a remarkable selectivity over the 5-HT2C receptor, with a Ki of approximately 10,000 nM for the human 5-HT2C receptor, indicating a selectivity of about 4000-fold. This high selectivity makes this compound a valuable tool for specifically probing 5-HT2A receptor function in vitro and in vivo.
Ketanserin also exhibits high affinity for the 5-HT2A receptor, with Ki values in the low nanomolar range (2-3 nM) for both human and rodent receptors. However, it is a non-selective antagonist, demonstrating significant affinity for other receptors. Its affinity for the human 5-HT2C receptor is 130 nM, and it also potently binds to histamine H1 receptors (Ki ≈ 2 nM) and α1-adrenergic receptors (Ki ≈ 40 nM). This lack of selectivity is a critical consideration, as effects observed with Ketanserin may be mediated by its action on these other receptors.
Functional Antagonism
In Vivo and Clinical Insights
Preclinical studies highlight the distinct in vivo profiles of these two antagonists. This compound has been shown to suppress locomotor activity and behavioral sensitization in mice, effects consistent with central 5-HT2A receptor blockade. Importantly, chronic administration of this compound does not lead to a downregulation of 5-HT2A receptors. Furthermore, it has demonstrated efficacy in preventing stress-induced behavioral abnormalities in animal models. Despite its promising preclinical profile, this compound was found to be ineffective in clinical trials for generalized anxiety disorder.
Ketanserin has an established clinical use as an antihypertensive agent, a therapeutic effect at least partially attributed to its α1-adrenergic and 5-HT2A receptor blocking properties. In the central nervous system, chronic treatment with Ketanserin can lead to a downregulation of 5-HT2A receptors, an important consideration for long-term studies. It has also been reported to have potential sedating effects after prolonged use.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: [3H]Ketanserin (a commonly used radioligand for labeling 5-HT2A receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM spiperone or unlabeled Ketanserin).
-
Test Compounds: this compound and Ketanserin at various concentrations.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]Ketanserin (at a concentration close to its Kd), and varying concentrations of the test compound (this compound or Ketanserin). For determining total binding, no test compound is added. For non-specific binding, the non-specific binding control is added.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
Objective: To measure the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
5-HT2A Agonist: Serotonin or a selective 5-HT2A agonist.
-
Test Compounds: this compound and Ketanserin at various concentrations.
-
Instrumentation: A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test antagonist (this compound or Ketanserin) for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the 5-HT2A agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of the maximal agonist response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation if the antagonism is competitive.
Conclusion
This compound and Ketanserin are both potent 5-HT2A receptor antagonists, but their utility in research is dictated by their distinct selectivity profiles and in vivo effects. This compound's high selectivity for the 5-HT2A receptor makes it an excellent tool for studies aiming to isolate the specific functions of this receptor subtype, free from the confounding effects of off-target interactions. In contrast, while Ketanserin is a potent 5-HT2A antagonist, its significant affinity for other receptors necessitates careful interpretation of experimental results. Its established clinical use and its ability to downregulate 5-HT2A receptors upon chronic exposure provide unique avenues for investigation. The choice between these two compounds will ultimately depend on the specific experimental question and the desired level of target selectivity.
References
Glemanserin as a Negative Control for 5-HT2A Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of serotonin receptor research, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of Glemanserin (MDL 11,939) as a negative control for 5-HT2A receptor studies, evaluating its performance against other commonly used antagonists. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Introduction to this compound
This compound is a potent and selective 5-HT2A receptor antagonist.[1] It was one of the first truly selective ligands discovered for this receptor and has been utilized in research to probe the function of the 5-HT2A receptor.[2] Recent studies have characterized this compound as a neutral antagonist, meaning it blocks the receptor without affecting its basal activity.[3] This property makes it a theoretically ideal candidate for a negative control, as it can isolate the effects of receptor activation by an agonist without introducing confounding signals from inverse agonism.
Comparison with Alternative 5-HT2A Receptor Antagonists
The utility of this compound as a negative control is best understood in comparison to other available antagonists such as Ketanserin, Altanserin, and Pimavanserin. Each of these compounds exhibits a unique pharmacological profile that may influence its suitability for specific experimental contexts.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound and alternative antagonists for the human 5-HT2A receptor and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | Dopamine D2 (Ki, nM) |
| This compound (MDL 11,939) | 2.5[1] | ~10,000 | No significant affinity reported | No significant affinity reported | No significant affinity reported |
| Ketanserin | 3.5 | ~420 | ~2 | ~10 | ~300 |
| Altanserin | 0.3 | 6.0 | No significant affinity reported | No significant affinity reported | No significant affinity reported |
| Pimavanserin | 0.087 | 0.44 | >300 | >300 | >300 |
Note: Data is compiled from various sources and experimental conditions may differ. This table should be used as a guide for relative affinities.
Experimental Performance and Methodologies
The efficacy of a negative control is determined by its ability to specifically block the downstream signaling of the target receptor. The following sections detail the experimental protocols for two common assays used to assess 5-HT2A receptor activation and the expected outcomes when using an effective negative control.
5-HT2A Receptor-Mediated Calcium Mobilization Assay
Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium. A calcium mobilization assay is a direct measure of this activation.
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate until confluent.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the antagonist (e.g., this compound) or vehicle for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline reading. Inject a 5-HT2A receptor agonist (e.g., serotonin or DOI) at a predetermined EC80 concentration.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable model.
Expected Outcome with this compound as a Negative Control: Pre-incubation with this compound should produce a concentration-dependent inhibition of the agonist-induced calcium flux, demonstrating its ability to block 5-HT2A receptor activation.
5-HT2A Receptor-Mediated ERK Phosphorylation Assay
The 5-HT2A receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocol:
-
Cell Culture and Starvation: Culture 5-HT2A expressing cells in appropriate multi-well plates. Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Pre-treat the cells with different concentrations of the antagonist (e.g., this compound) or vehicle for 1-2 hours.
-
Agonist Stimulation: Add a 5-HT2A agonist at its EC80 concentration and incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates can be quantified using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.
-
ELISA or HTRF®: Use commercially available assay kits for a more high-throughput quantification of p-ERK.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. The inhibitory effect of the antagonist is determined by the reduction in the normalized p-ERK signal in the presence of the antagonist compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.
Expected Outcome with this compound as a Negative Control: this compound should effectively block the agonist-induced increase in ERK phosphorylation in a concentration-dependent manner, confirming its role as a negative control for this signaling pathway.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a strong profile as a negative control for 5-HT2A receptor studies due to its high selectivity and neutral antagonist properties. Its minimal off-target activity, particularly in comparison to compounds like Ketanserin which has significant affinity for adrenergic receptors, reduces the likelihood of confounding experimental results. However, the choice of the most appropriate negative control will ultimately depend on the specific experimental question and the potential for off-target effects to influence the measured outcome. For studies where high selectivity for the 5-HT2A receptor is critical, this compound and Pimavanserin appear to be superior choices over Ketanserin and Altanserin. Researchers should carefully consider the binding profiles and functional characteristics of each antagonist to ensure the most rigorous and interpretable study design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT2A Receptor Function: A Comparative Guide to Glemanserin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glemanserin and other common antagonists for the validation of 5-HT2A receptor function. Experimental data is presented to objectively assess the performance of these tools, and detailed protocols for key validation assays are provided.
Introduction to 5-HT2A Receptor Validation
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and mood disorders.[1] Accurate validation of 5-HT2A receptor function is crucial for the development of novel therapeutics. This involves confirming the presence of functional receptors in a test system and characterizing the binding and functional effects of new chemical entities. Selective antagonists are indispensable tools in this process, used to block receptor activity and confirm that an observed effect is indeed mediated by the 5-HT2A receptor.
This compound: A Potent and Selective 5-HT2A Antagonist
This compound (MDL 11,939) is a potent and selective antagonist for the 5-HT2A receptor.[2] It exhibits high affinity for the human 5-HT2A receptor with a Ki of 2.5 nM.[2] While it was a foundational tool in 5-HT2A receptor research, it has been largely superseded by its fluorinated analog, Volinanserin (MDL 100,907), which exhibits even higher potency and selectivity.[3][4] Nevertheless, this compound remains a valuable reference compound for in vitro validation studies.
Comparison of this compound with Alternative 5-HT2A Antagonists
The selection of an appropriate antagonist is critical for the unambiguous validation of 5-HT2A receptor function. The following table summarizes the binding affinities (Ki) of this compound and other commonly used 5-HT2A antagonists for the human 5-HT2A receptor and other relevant receptors to illustrate their selectivity profiles.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) |
| This compound (MDL 11,939) | 2.5 | - | - | - | - |
| Volinanserin (MDL 100,907) | 0.36 | 45 | >10,000 | 1,100 | 2,700 |
| Ketanserin | 1.6 | 47 | 230 | 2.3 | 12 |
| Risperidone | 0.6 | 26 | 3 | 1.3 | 20 |
| Pimavanserin | 0.087 | 0.44 | >300 | - | - |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes. A lower Ki value indicates a higher binding affinity.
Key Experimental Protocols for 5-HT2A Receptor Validation
Accurate validation of 5-HT2A receptor function relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key assays.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the 5-HT2A receptor and is used to determine the affinity (Ki) of unlabeled compounds like this compound.
Objective: To determine the binding affinity of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Mianserin or unlabeled Ketanserin at a high concentration (e.g., 10 µM)
-
Test compounds (e.g., this compound) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [3H]-Ketanserin, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]-Ketanserin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream second messenger produced upon activation of the Gq-coupled 5-HT2A receptor. Antagonists like this compound will inhibit the agonist-induced IP accumulation.
Objective: To measure the functional antagonism of a test compound at the 5-HT2A receptor.
Materials:
-
Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
[3H]-myo-inositol
-
Serum-free cell culture medium
-
Stimulation buffer (e.g., HBSS) containing 10 mM LiCl (to inhibit inositol monophosphatase)
-
5-HT2A receptor agonist (e.g., Serotonin or DOI)
-
Test compounds (e.g., this compound) at various concentrations
-
Lysis buffer (e.g., 0.1 M Formic Acid)
-
Dowex AG1-X8 anion exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Seed cells in 24-well plates and grow to ~80% confluency. Replace the medium with serum-free medium containing [3H]-myo-inositol (1 µCi/mL) and incubate overnight to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of the test compound (antagonist) in stimulation buffer for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
IP Separation: Apply the cell lysates to the Dowex columns. Wash the columns with water to remove free [3H]-myo-inositol. Elute the total inositol phosphates with formic acid.
-
Scintillation Counting: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of the antagonist. Determine the IC50 value of the antagonist.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration, another downstream event following 5-HT2A receptor activation. It provides a real-time readout of receptor function.
Objective: To visualize and quantify the inhibitory effect of a test compound on agonist-induced calcium mobilization.
Materials:
-
Cells expressing the human 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
5-HT2A receptor agonist (e.g., Serotonin)
-
Test compounds (e.g., this compound)
-
A fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading.
-
Antagonist Application: Add the test compound (antagonist) at the desired concentration and incubate for a few minutes.
-
Agonist Stimulation: Add the 5-HT2A agonist and continuously record the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration. Quantify the peak response to the agonist in the presence and absence of the antagonist. Calculate the percentage of inhibition by the antagonist.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2A signaling pathway, a typical experimental workflow, and the logical process of validating receptor function.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT2A Receptor Validation.
Caption: Logical Framework for Validating Receptor Function.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Glemanserin's Serotonin Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Glemanserin's binding affinity across various serotonin (5-HT) receptor subtypes, offering insights into its selectivity profile. The information is supported by experimental data and methodologies to aid in research and drug development.
This compound: High Affinity and Selectivity for the 5-HT2A Receptor
This compound (also known as MDL 11,939) is a potent antagonist of the serotonin 5-HT2A receptor. Experimental data from radioligand binding assays have consistently demonstrated its high affinity for this receptor subtype. In studies using human cloned receptors, this compound exhibits a binding affinity (Ki) of approximately 2.5 nM for the 5-HT2A receptor.[1][2] Its affinity has also been characterized in other species, with Ki values of 2.89 nM for the rat 5-HT2A receptor and 0.54 nM for the rabbit 5-HT2A receptor.[1][3]
Cross-Reactivity Profile of this compound
A key aspect of a drug candidate's profile is its selectivity across a range of potential off-target receptors. This comparison guide focuses on this compound's cross-reactivity with other serotonin receptor subtypes.
Quantitative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various human serotonin receptors. This data is crucial for understanding its selectivity and potential for off-target effects.
| Receptor Subtype | This compound Ki (nM) | Reference |
| 5-HT2A | 2.5 | [2] |
| 5-HT2C | ~10,000 |
As the data indicates, this compound displays a remarkable selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with a potency difference of approximately 4000-fold. This high degree of selectivity is a significant characteristic of this compound's pharmacological profile.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays . Below is a generalized protocol for such an experiment.
General Protocol for Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.
2. Materials:
- Cell membranes expressing the target human serotonin receptor subtype.
- A specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).
- The test compound (this compound) at various concentrations.
- A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like mianserin).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.
3. Procedure:
- Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound is prepared in the assay buffer. A parallel set of tubes is prepared with the non-specific binding agent to determine non-specific binding.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any residual unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
- A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways of Key Serotonin Receptors
Understanding the signaling pathways of the receptors with which this compound interacts (or does not interact) is crucial for predicting its functional effects.
5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor also primarily couples to Gq/11 G-proteins, activating the PLC-IP3-DAG signaling cascade.
5-HT1A Receptor Signaling
In contrast to the 5-HT2 family, the 5-HT1A receptor couples to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activation of protein kinase A (PKA).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a test compound like this compound against a panel of serotonin receptors.
References
Glemanserin in Focus: A Comparative Analysis with Fellow MDL Compounds
For researchers and professionals in drug development, a nuanced understanding of compound performance is paramount. This guide provides a detailed comparison of Glemanserin (MDL 11,939) with other compounds from the Marion Merrell Dow (MDL) portfolio, focusing on their activity as 5-HT2A receptor antagonists. The following sections present quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes to facilitate a comprehensive evaluation.
Comparative Analysis of Binding Affinities
This compound and its counterparts, notably MDL 100,907 (Volinanserin), have been extensively studied for their potent and selective antagonism of the 5-HT2A receptor. The data presented below summarizes their binding affinities, highlighting the subtle yet significant differences that influence their pharmacological profiles.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound (MDL 11,939) | 5-HT2A | Human | 2.5 | [1] |
| 5-HT2A | Rat | 2.89 | [1] | |
| 5-HT2A | Rabbit | 0.54 | [1] | |
| 5-HT2C | Human | ~10,000 | ||
| 5-HT2C | Rabbit | 81.6 | ||
| MDL 100,907 (Volinanserin) | 5-HT2A | Rat | 0.36 - 0.56 |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines the determination of a compound's binding affinity for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radioligand with high affinity for the 5-HT2A receptor, typically [3H]ketanserin (e.g., 0.5 nM), is used.
-
The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or other MDL compounds).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM clozapine).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Functional Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced phosphoinositide (PI) hydrolysis, a downstream signaling event of 5-HT2A receptor activation.
1. Cell Culture and Labeling:
-
Cells stably expressing the 5-HT2A receptor (e.g., PC12 cells) are cultured in appropriate media.
-
The cells are labeled overnight with [3H]myo-inositol, which is incorporated into the cell membrane phospholipids.
2. Antagonist and Agonist Treatment:
-
The labeled cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound) or vehicle.
-
A 5-HT2A receptor agonist (e.g., serotonin) is then added to stimulate PI hydrolysis. The incubation is carried out in the presence of LiCl, which inhibits the breakdown of inositol phosphates, allowing them to accumulate.
3. Extraction of Inositol Phosphates:
-
The reaction is stopped by the addition of a strong acid (e.g., perchloric acid).
-
The soluble inositol phosphates are separated from the cell debris by centrifugation.
4. Quantification:
-
The [3H]inositol phosphates are isolated using anion-exchange chromatography.
-
The amount of radioactivity in the eluted fractions is determined by liquid scintillation counting.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced accumulation of [3H]inositol phosphates is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated to determine its potency as a functional antagonist.
Visualizing the Molecular Landscape
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: 5-HT2A Receptor Signaling Pathway
References
Confirming 5-HT2A Agonist Specificity: A Comparative Guide to Using Glemanserin
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel 5-HT2A receptor agonist is a critical step. This guide provides a comparative framework for utilizing Glemanserin (MDL 11,939), a potent and selective 5-HT2A antagonist, to definitively confirm agonist specificity. We present supporting experimental data, detailed protocols for key assays, and a comparison with other commonly used antagonists.
This compound stands out as a valuable research tool due to its high affinity for the 5-HT2A receptor and its superior selectivity over other serotonin receptor subtypes and other neurotransmitter receptors. This high selectivity minimizes the potential for confounding off-target effects, providing clearer, more interpretable results in both in vitro and in vivo studies.
Comparative Analysis of 5-HT2A Antagonists
The choice of antagonist is paramount for accurately characterizing a novel agonist. While several antagonists are available, they differ significantly in their selectivity and potential for off-target interactions. This compound's pharmacological profile makes it a preferred tool for many applications.
| Antagonist | 5-HT2A Ki (nM) (human) | Selectivity Profile | Key Considerations |
| This compound (MDL 11,939) | 2.5 [1] | Highly selective for 5-HT2A over 5-HT2C (Ki ~10,000 nM)[2] | Excellent tool for isolating 5-HT2A receptor-mediated effects. |
| Ketanserin | ~1-3 | Also binds with high affinity to α1-adrenergic and histamine H1 receptors[3][4] | Off-target effects can complicate data interpretation. |
| Ritanserin | ~1-2 | High affinity for 5-HT2C receptors as well. | Not ideal for distinguishing between 5-HT2A and 5-HT2C agonist activity. |
| Pimavanserin | 0.087 | Also a potent 5-HT2C inverse agonist (Ki = 0.44 nM)[5] | Acts as an inverse agonist, which may produce effects opposite to a neutral antagonist. |
| Volinanserin (MDL 100,907) | ~0.5-1 | Highly selective for 5-HT2A receptors. | A viable alternative to this compound with a similar high-selectivity profile. |
Note: Ki values can vary between species and experimental conditions.
Experimental Confirmation of 5-HT2A Agonist Specificity
To confirm that the effects of a novel agonist are mediated by the 5-HT2A receptor, a classic pharmacological approach is employed: demonstrating that a selective antagonist can competitively block the agonist's effects. This can be achieved through a variety of in vitro and in vivo experiments.
In Vitro Functional Assays: Measuring Downstream Signaling
A hallmark of 5-HT2A receptor activation is the Gq-protein-mediated signaling cascade, leading to the production of inositol phosphates (IP) and subsequent release of intracellular calcium. An inositol phosphate accumulation assay is a robust method to quantify the functional activity of a 5-HT2A agonist.
Experimental Outcome: A potent 5-HT2A agonist, such as DOI, will produce a concentration-dependent increase in IP1 (a stable metabolite of IP3) accumulation. Pre-treatment with this compound should cause a rightward shift in the agonist's concentration-response curve, indicating competitive antagonism.
| Treatment | EC50 (DOI) | Emax (% of control) |
| DOI alone | ~5-15 nM | 100% |
| DOI + this compound (10 nM) | Shifted to the right (higher EC50) | No significant change in Emax |
In Vivo Behavioral Models: The Head-Twitch Response (HTR)
In rodents, activation of 5-HT2A receptors by agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI) elicits a characteristic and quantifiable head-twitch response (HTR). This behavioral assay is a well-established in vivo model for assessing 5-HT2A receptor activation.
Experimental Outcome: Administration of a 5-HT2A agonist will induce a dose-dependent increase in the number of head twitches. Pre-treatment with this compound should dose-dependently block this behavioral response.
| Treatment | Mean Head Twitches |
| Vehicle | < 5 |
| DOI (1.0 mg/kg) | ~200-400 |
| DOI (1.0 mg/kg) + this compound (0.1 mg/kg) | Significantly reduced number of head twitches |
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines a method to measure Gq-coupled receptor activation by quantifying IP1 accumulation using a homogenous time-resolved fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM)
-
Stimulation buffer
-
5-HT2A agonist (e.g., DOI)
-
This compound
-
IP-One Gq HTRF Assay Kit (containing IP1-d2, anti-IP1 antibody-Cryptate, and lysis buffer)
-
96-well white cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-5-HT2A cells in 96-well plates and culture overnight to allow for adherence.
-
Antagonist Pre-incubation: Remove the culture medium and add stimulation buffer containing the desired concentrations of this compound or vehicle. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT2A agonist (e.g., DOI) at various concentrations to the wells. Incubate for 60 minutes at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 and anti-IP1 antibody-Cryptate reagents to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound. Calculate the EC50 values and observe the rightward shift caused by this compound.
Mouse Head-Twitch Response (HTR) Assay
This protocol describes the procedure for inducing and quantifying the HTR in mice.
Materials:
-
Male C57BL/6J mice
-
5-HT2A agonist (e.g., DOI)
-
This compound
-
Vehicle (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Antagonist Pre-treatment: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes.
-
Agonist Administration: Administer the 5-HT2A agonist (e.g., DOI) via i.p. injection.
-
Observation: Place the mouse in an observation chamber immediately after agonist administration. Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive side-to-side rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the different treatment groups. A significant reduction in HTR in the this compound pre-treated group compared to the agonist-only group confirms 5-HT2A receptor mediation.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDL 11,939 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Glemanserin's Potential Efficacy Against Atypical Antipsychotics
Disclaimer: Direct clinical efficacy data for Glemanserin (MDL 11939) in the treatment of psychosis is not publicly available. This compound is a potent and selective serotonin 5-HT2A receptor antagonist, and its development for psychotic disorders has not progressed to extensive clinical trials in this indication. Therefore, this guide will utilize Pimavanserin, a selective 5-HT2A inverse agonist/antagonist with available clinical data in schizophrenia, as a proxy to represent the potential efficacy profile of a highly selective 5-HT2A antagonist class. This comparison is intended for research and drug development professionals to understand the therapeutic potential and mechanistic differences between selective 5-HT2A antagonism and the broader receptor activity of established atypical antipsychotics.
This guide provides a comparative overview of the preclinical and clinical data for Pimavanserin, representing the selective 5-HT2A antagonist class, and three commonly prescribed atypical antipsychotics: Risperidone, Olanzapine, and Aripiprazole. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Approaches
The primary mechanistic distinction between selective 5-HT2A antagonists and atypical antipsychotics lies in their receptor targets.
-
Selective 5-HT2A Antagonists (e.g., this compound, Pimavanserin): These compounds primarily block the serotonin 5-HT2A receptor. The therapeutic hypothesis is that hyperactivity of the cortical 5-HT2A receptor system contributes to psychosis, and by blocking these receptors, a more targeted antipsychotic effect can be achieved with a potentially better side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances often associated with dopamine D2 receptor blockade.
-
Atypical Antipsychotics (e.g., Risperidone, Olanzapine, Aripiprazole): These agents possess a broader receptor binding profile, acting as antagonists at both serotonin 5-HT2A and dopamine D2 receptors. The "atypicality" is often attributed to a higher affinity for 5-HT2A receptors relative to D2 receptors. This dual antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia while mitigating the risk of EPS compared to older, "typical" antipsychotics that primarily target D2 receptors.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and clinical efficacy data for Pimavanserin and the selected atypical antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Human) | Pimavanserin | Risperidone | Olanzapine | Aripiprazole |
| 5-HT2A | 2.5[1] | 0.087[2][3] | 0.16 - 0.2[4] | 4[5] | 3.4 |
| Dopamine D2 | >1000 | >300 | 3.13 - 3.2 | 11 | 0.34 |
| 5-HT2C | - | 0.44 | 50 | 11 | 15 |
| Histamine H1 | - | >300 | 20 | 7 | 61 |
| Muscarinic M1 | - | >300 | >10,000 | 26 | >1000 |
| Adrenergic α1 | - | >300 | 5 | 19 | 57 |
Lower Ki values indicate higher binding affinity.
Table 2: Clinical Efficacy in Schizophrenia (Change from Baseline in PANSS Total Score)
| Study | Drug | Dose | Duration | Patient Population | Change in PANSS Total Score (vs. Placebo) |
| ENHANCE | Pimavanserin (adjunctive) | 10-34 mg/day | 6 weeks | Inadequate response to current antipsychotic | -2.1 (p=0.094) |
| Pivotal Trials (Pooled) | Risperidone | 2-16 mg/day | 8 weeks | Chronic schizophrenia | Statistically significant improvement over placebo |
| Pivotal Trial | Olanzapine | 5-15 mg/day | 6 weeks | Acute exacerbation of schizophrenia | Statistically significant improvement over placebo |
| Pivotal Trials (Pooled) | Aripiprazole | 15-30 mg/day | 4 weeks | Acute schizophrenia | Statistically significant improvement over placebo |
PANSS: Positive and Negative Syndrome Scale. A negative change indicates improvement.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
The receptor binding affinities (Ki values) are typically determined using in vitro radioligand binding assays.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A or D2 receptors expressed in CHO or HEK293 cells) are prepared.
-
Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., Pimavanserin, Risperidone).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Specific Protocols (Examples):
-
Pimavanserin 5-HT2A Binding: Membranes from cells expressing human 5-HT2A receptors were incubated with [3H]ketanserin.
-
Risperidone D2 Binding: Membranes from cells expressing human D2 receptors were incubated with [3H]spiperone.
-
Clinical Trials in Schizophrenia
The clinical efficacy of these compounds is evaluated in randomized, double-blind, placebo-controlled clinical trials.
-
Pimavanserin (ENHANCE Trial):
-
Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 396 adult patients with schizophrenia who had an inadequate response to their current antipsychotic medication.
-
Intervention: Pimavanserin (flexible dose of 10-34 mg/day) or placebo was added to the patients' ongoing antipsychotic treatment.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
-
Pimavanserin (ADVANCE Trial):
-
Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 403 adult patients with schizophrenia who had predominant negative symptoms while on a stable background antipsychotic.
-
Intervention: Pimavanserin (flexible dose of 10-34 mg/day) or placebo as an adjunct to their ongoing antipsychotic.
-
Primary Endpoint: Change from baseline in the Negative Symptom Assessment-16 (NSA-16) total score at week 26.
-
-
Atypical Antipsychotics (Pivotal Trials):
-
General Design: Typically 4-8 week, randomized, double-blind, placebo- and/or active-controlled studies in patients with an acute exacerbation of schizophrenia.
-
Participants: Patients meeting DSM criteria for schizophrenia with a baseline PANSS total score indicating at least a moderate severity of illness.
-
Intervention: Fixed or flexible doses of the atypical antipsychotic (e.g., Risperidone 2-16 mg/day, Olanzapine 5-15 mg/day, Aripiprazole 15-30 mg/day) compared to placebo and often an active comparator (e.g., Haloperidol).
-
Primary Endpoint: Change from baseline in the PANSS total score.
-
Concluding Remarks
While this compound itself lacks clinical data in psychosis, the investigation of selective 5-HT2A antagonists like Pimavanserin offers a valuable avenue for understanding the role of the serotonergic system in schizophrenia. The data suggests that selective 5-HT2A antagonism may have a more pronounced effect on negative symptoms, though its efficacy on overall psychotic symptoms as a monotherapy or adjunctive treatment requires further investigation.
In contrast, atypical antipsychotics, with their broader receptor profiles including potent D2 antagonism, have well-established efficacy across the range of schizophrenic symptoms. However, this broader activity is also associated with a higher propensity for certain side effects. The comparative data presented in this guide highlights the distinct pharmacological profiles and potential therapeutic niches for these different classes of antipsychotic agents, providing a foundation for further research and development in this critical area of neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acadia.com [acadia.com]
- 3. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENHANCE: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive Pimavanserin for Schizophrenia in Patients With an Inadequate Response to Antipsychotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olanzapine | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
Justification for Using Glemanserin Over Newer 5-HT2A Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (MDL 11,939) holds a significant place in the history of serotonin research as one of the first truly selective 5-HT2A receptor antagonists. While a plethora of newer 5-HT2A antagonists with diverse pharmacological profiles have since been developed, a case can still be made for the utility of this compound in specific research contexts. This guide provides a comprehensive comparison of this compound with newer alternatives, supported by available experimental data, to aid researchers in making informed decisions for their study designs.
Comparative Analysis of 5-HT2A Antagonists
The primary justification for selecting a particular 5-HT2A antagonist hinges on a careful evaluation of its binding affinity, selectivity, and functional activity. This section presents a comparative summary of this compound against prominent newer antagonists.
Data Presentation: Quantitative Comparison of In Vitro Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound and selected newer 5-HT2A antagonists for the human 5-HT2A receptor. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | 5-HT2A Ki (nM) - Human | Primary Indication/Status | Citation(s) |
| This compound (MDL 11,939) | 2.5 | Investigational (Generalized Anxiety Disorder - not marketed) | [1] |
| Volinanserin (MDL 100,907) | ~0.36 | Investigational (Insomnia, Antipsychotic - not marketed) | [2] |
| Pimavanserin (ACP-103) | 0.54 - 27.3 | Approved (Parkinson's Disease Psychosis) | [3][4] |
| Nelotanserin (APD125) | 0.35 | Investigational (Insomnia, REM Sleep Behavior Disorder) | [5] |
Note: The range of Ki values for Pimavanserin reflects the variability reported across different studies and assay conditions.
Experimental Protocols
To ensure transparency and reproducibility, this section outlines the general methodologies for key experiments cited in the comparison of 5-HT2A antagonists.
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT2A receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]spiperone) is incubated with the receptor-containing membranes.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound or a newer antagonist) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Behavioral Assays
These assays are used to assess the functional effects of 5-HT2A antagonists in animal models.
Objective: To evaluate the ability of a 5-HT2A antagonist to block the behavioral effects of a 5-HT2A agonist or to modulate specific behaviors relevant to neuropsychiatric disorders.
Example Protocol (DOI-induced head-twitch response in rodents):
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.
-
Drug Administration: The test 5-HT2A antagonist (e.g., this compound) or vehicle is administered at various doses.
-
Agonist Challenge: After a predetermined pretreatment time, a 5-HT2A receptor agonist, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), is administered to induce the characteristic head-twitch response.
-
Behavioral Observation: The frequency of head twitches is observed and recorded for a specific period.
-
Data Analysis: The ability of the antagonist to dose-dependently reduce the DOI-induced head-twitch frequency is analyzed.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow
Caption: Workflow for a Radioligand Binding Assay to Determine this compound Affinity.
Logical Relationship
Caption: Evolution of 5-HT2A Antagonists from this compound.
Justification for Using this compound
Despite the advent of newer agents with higher potency or different functional activities (e.g., inverse agonism), this compound remains a valuable research tool for several reasons:
-
Well-Characterized Selectivity: As one of the pioneering selective 5-HT2A antagonists, this compound's pharmacological profile has been extensively studied. This provides a solid foundation of historical data for comparison and interpretation of new findings.
-
Neutral Antagonism: In an era where many newer compounds exhibit inverse agonist properties, this compound's profile as a neutral antagonist can be advantageous. This allows researchers to specifically investigate the effects of blocking agonist-mediated signaling without the confounding factor of reducing constitutive receptor activity. For instance, a study on Pimavanserin's effects on G-protein coupling used this compound (MDL-11,939) to abolish the observed inhibition, highlighting its utility as a selective antagonist control.
-
Benchmark Compound: this compound can serve as an essential benchmark or reference compound in the development and characterization of new 5-HT2A receptor ligands. Its well-established properties provide a standard against which the potency, selectivity, and functional activity of novel compounds can be measured.
-
Cost-Effectiveness and Availability: In some instances, this compound may be a more accessible and cost-effective option for preclinical research compared to some of the newer, proprietary compounds.
Conclusion
The choice of a 5-HT2A antagonist should be a deliberate decision based on the specific aims of the research. While newer antagonists like Pimavanserin and Nelotanserin offer distinct advantages, including inverse agonist activity and clinical approval for specific indications, this compound's well-documented selectivity and neutral antagonist profile ensure its continued relevance as a valuable research tool. By serving as a reliable benchmark and enabling the specific dissection of agonist-induced signaling, this compound remains a justifiable choice for researchers seeking to elucidate the nuanced roles of the 5-HT2A receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Glemanserin Proper Disposal Procedures: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Glemanserin based on its known chemical and pharmacological properties, in the absence of a publicly available, comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier and adhere to all protocols established by their institution's Environmental Health and Safety (EHS) office. This compound is a potent psychoactive compound intended for research use only and requires careful handling and disposal to ensure personal safety and environmental protection.
Immediate Safety and Logistical Information
Due to its potent and selective antagonist activity at the 5-HT2A serotonin receptor, all forms of this compound waste—including pure compound, solutions, and contaminated materials—must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
Engineering Controls:
-
All handling of this compound powder and the preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
When handling solutions, work in a well-ventilated area and avoid the creation of aerosols.
Summary of this compound Data
The following table summarizes key quantitative and qualitative data for this compound, essential for safe handling and disposal decisions.
| Property | Data | Reference(s) |
| CAS Number | 107703-78-6 | [3][4] |
| Molecular Formula | C₂₀H₂₅NO | [3] |
| Molecular Weight | 295.42 g/mol | |
| Appearance | Solid powder | |
| Biological Activity | Potent and selective 5-HT2A receptor antagonist | |
| Solubility | Soluble in DMSO | |
| Recommended Storage (Powder) | 2 years at -20°C | |
| Recommended Storage (in DMSO) | 6 months at -80°C or 2 weeks at 4°C |
Experimental Protocols for Disposal
The following step-by-step procedures are provided for different forms of this compound waste.
-
Segregation and Containment:
-
Keep the this compound powder in its original, sealed vial.
-
If the original container is damaged, carefully transfer the powder to a new, compatible, and sealable container suitable for solid hazardous waste inside a chemical fume hood.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name ("this compound"), CAS number ("107703-78-6"), and the estimated quantity.
-
-
Storage and Pickup:
-
Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Arrange for pickup and disposal through your institution's EHS office.
-
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-on cap.
-
The container material must be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the liquid waste container.
-
List all chemical constituents, including solvents and this compound, with their approximate concentrations or percentages.
-
-
Storage and Pickup:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated hazardous waste area, within a secondary containment bin or tray, to prevent spills.
-
Contact your EHS office for disposal when the container is full or reaches its designated storage time limit.
-
-
Collection of Contaminated Solids:
-
Place all non-sharp, disposable items contaminated with this compound (e.g., gloves, pipette tips, weigh boats, bench paper) into a designated, durable plastic bag or container.
-
-
Labeling:
-
Clearly label the bag or container as "Hazardous Waste" and specify the contents (e.g., "this compound Contaminated Debris").
-
-
Disposal:
-
Seal the container and dispose of it through your institution's EHS-managed hazardous waste stream.
-
This compound Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: A logical workflow for the safe segregation and disposal of various forms of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Glemanserin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Glemanserin, a potent research compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
As a selective 5-HT2A serotonin receptor antagonist, this compound's potent biological activity necessitates rigorous safety measures.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent pharmaceutical powders and are designed to mitigate risks of exposure and contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when working with potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves is required. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination.[2][3] |
| Eye Protection | Chemical splash goggles must be worn at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3] | Protects the eyes from airborne particles and splashes of solutions containing this compound. |
| Body Protection | A dedicated, disposable, solid-front lab coat or coveralls made of a low-permeability fabric (e.g., Tyvek) should be worn. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling the powder form outside of a containment system, a NIOSH-approved N95 or higher-level respirator is mandatory. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary. | Minimizes the risk of inhaling fine powder particles. |
| Foot Protection | Disposable shoe covers must be worn over laboratory-dedicated footwear. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood, glove box, or other containment enclosure to control airborne particles.
1. Preparation and Weighing:
-
Designated Area: Cordon off and clearly label the area where this compound will be handled.
-
Engineering Controls: All manipulations of this compound powder must occur within a primary engineering control such as a chemical fume hood or a glove box.
-
Minimize Dust: Use gentle scooping and careful handling to minimize the generation of airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powder to prevent splashing.
2. Experimentation:
-
Contained Systems: Whenever possible, conduct experiments in closed or contained systems to minimize the risk of exposure.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and hazard information.
3. Decontamination:
-
Surfaces: All work surfaces and equipment must be decontaminated after each use. Use a validated cleaning agent known to be effective against similar compounds.
-
Equipment: Dedicate specific equipment for this compound use. If this is not feasible, thoroughly decontaminate shared equipment before and after use.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Assess the Situation: From a safe distance, assess the extent of the spill and the potential hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For powder spills, gently cover the spill with damp absorbent material to prevent it from becoming airborne.
-
Clean-Up: Working from the outside in, carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS office in accordance with all local, state, and federal regulations. Do not dispose of this compound waste in the regular trash or down the drain.
Diagram of PPE Workflow for Handling this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
